An In-Depth Technical Guide to 6-Guanidinohexanoic Acid: History, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Guanidinohexanoic acid, also known as ε-guanidinocaproic acid, is a fascinating molecule with a significant, albeit not widely known, history...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Guanidinohexanoic acid, also known as ε-guanidinocaproic acid, is a fascinating molecule with a significant, albeit not widely known, history in the quest for potent anti-inflammatory agents. Structurally, it is a derivative of the amino acid lysine, featuring a guanidinium group at the terminus of a six-carbon aliphatic chain. This seemingly simple modification imbues the molecule with the ability to act as a bradykinin antagonist, a property that places it in a class of compounds with considerable therapeutic potential. This guide will provide a comprehensive overview of the history, initial synthesis, and the foundational pharmacological understanding of 6-guanidinohexanoic acid, offering a valuable resource for researchers and drug development professionals interested in the rich history of medicinal chemistry and the continuing exploration of guanidino compounds.
Chapter 1: The Genesis of a Bradykinin Antagonist - Discovery and First Synthesis
The Quest for Anti-inflammatory Agents in the Late 20th Century
The late 1960s and early 1970s were a period of intense research in the field of inflammation. Scientists were actively seeking to understand the complex interplay of mediators that contribute to the inflammatory response and to develop novel therapeutic agents that could modulate these pathways. One such mediator that garnered significant attention was bradykinin, a peptide known for its potent pro-inflammatory effects, including vasodilation, increased vascular permeability, and the induction of pain. The development of compounds that could block the action of bradykinin was therefore a highly sought-after goal in the pursuit of new anti-inflammatory drugs.
Pioneering Work at Taiho Pharmaceutical: The Discovery of ω-Guanidino Acid Derivatives
It was within this scientific context that a team of researchers at the Japanese company Taiho Pharmaceutical Co., Ltd., led by Hashimoto and colleagues, embarked on a program to synthesize and evaluate a series of ω-guanidino acid derivatives for their pharmacological activity. Their work, which culminated in a patent filed in 1970 with a priority date of April 2, 1969, in Japan, described the discovery that these compounds possessed significant bradykinin antagonistic and edema-inhibiting properties[1]. This discovery was a crucial step forward, identifying a new class of non-peptide molecules with the potential to modulate the inflammatory cascade.
The First Described Synthesis of 6-Guanidinohexanoic Acid (ε-Guanidinocaproic Acid)
The 1974 U.S. patent granted to Hashimoto and his team provides the earliest detailed public record of a synthetic route to 6-guanidinohexanoic acid[1]. The synthesis is a two-step process that begins with the protection of the guanidino group of ε-aminocaproic acid as a nitroguanidine, followed by the reduction of the nitro group to yield the final product. The use of a nitro group as a protecting strategy for the strongly basic guanidino moiety is a classic and effective approach in organic synthesis, allowing for the manipulation of other parts of the molecule without interference from the guanidinium functionality.
Chapter 2: Physicochemical Properties and Characterization
A clear understanding of the fundamental physicochemical properties of a compound is essential for its application in research and development. The key properties of 6-guanidinohexanoic acid are summarized in the table below.
Chapter 3: Pharmacological Profile - Unveiling the Mechanism of Action
A Novel Bradykinin Antagonist
The primary pharmacological activity of 6-guanidinohexanoic acid and its derivatives, as identified by Hashimoto and his team, is their ability to antagonize the effects of bradykinin[1]. The patent describes that these compounds exhibit a "marked depressive action" on the contraction of isolated rat uterus muscle induced by bradykinin[1]. This finding was highly significant as it demonstrated that a relatively simple, non-peptidic molecule could interfere with the action of a potent pro-inflammatory peptide. While the precise molecular mechanism of this antagonism was not fully elucidated in the initial patent, it is likely that the positively charged guanidinium group plays a crucial role in binding to the bradykinin B2 receptor, thereby preventing the binding of the endogenous ligand.
Potent Anti-inflammatory and Edema-Inhibiting Effects
Consistent with their bradykinin-antagonizing properties, the ω-guanidino acid derivatives were also shown to possess anti-inflammatory and edema-inhibiting effects[1]. The patent claims that these compounds are "useful as anti-inflammatory agent[s]"[1]. This activity is a direct consequence of blocking the downstream effects of bradykinin, which include increased vascular permeability and subsequent fluid accumulation in the interstitial space, a hallmark of edema.
Chapter 4: Experimental Protocols - A Guide to the Foundational Synthesis
The following protocols are based on the methods described in the 1974 patent by Hashimoto et al. and represent the first publicly detailed synthesis of 6-guanidinohexanoic acid[1].
Synthesis of ε-Nitroguanidinocaproic Acid
This initial step involves the protection of the guanidino group of ε-aminocaproic acid.
Materials:
ε-Aminocaproic acid
2-Methyl-1-nitroisourea
Sodium hydroxide (2N solution)
Hydrochloric acid
Water
Procedure:
Dissolve 5.4 g of ε-aminocaproic acid in a mixture of 40 ml of water and 5 ml of 2N sodium hydroxide.
While cooling the solution, slowly add 4.8 g of 2-methyl-1-nitroisourea with stirring.
Continue stirring the mixture for 2 hours.
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
Filter the precipitated crystals and recrystallize from hot water to obtain white, needle-like crystals of ε-nitroguanidinocaproic acid.
The reported melting point for the product is 156-158°C[1].
Reduction of ε-Nitroguanidinocaproic Acid to 6-Guanidinohexanoic Acid (ε-Guanidinocaproic Acid)
The final step is the deprotection of the guanidino group by reduction.
Materials:
ε-Nitroguanidinocaproic acid
Glacial acetic acid
Palladium black catalyst
Hydrogen gas
Ethanol
Ether
Procedure:
Dissolve the ε-nitroguanidinocaproic acid obtained in the previous step in glacial acetic acid.
Add palladium black to the solution.
Introduce hydrogen gas and heat the mixture to 70-80°C for 15 hours to effect the reduction.
After the reaction is complete, remove the palladium black catalyst by filtration.
Concentrate the filtrate under reduced pressure to obtain an oily substance.
Thoroughly wash the oily residue with an ethanol-ether mixture to yield the final product, 6-guanidinohexanoic acid, as a slightly yellowish, transparent, tacky, and oily substance[1].
The product can be verified by a positive Sakaguchi reaction, which is a colorimetric test for the presence of a guanidinium group.
Chapter 5: Visualization of Key Processes
To aid in the understanding of the synthesis of 6-guanidinohexanoic acid, a diagram of the synthetic pathway is provided below.
Caption: Synthetic pathway of 6-Guanidinohexanoic Acid.
References
Hashimoto et al. (1974). ω-guanidino acid diamide derivatives and manufacturing the same. U.S. Patent No. 3,799,988. Washington, DC: U.S.
early research on guanidino compounds and their properties
An In-depth Technical Guide to the Foundational Research of Guanidino Compounds For Researchers, Scientists, and Drug Development Professionals This guide delves into the seminal research on guanidino compounds, tracing...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Foundational Research of Guanidino Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the seminal research on guanidino compounds, tracing their origins from initial isolation to the early understanding of their profound physiological significance. By examining the foundational experiments and the logic that propelled this field forward, we aim to provide a deep, contextual understanding for today's scientific professionals.
The Cornerstone: The Guanidinium Group
The unifying feature of all guanidino compounds is the guanidinium group, derived from the protonation of guanidine. First isolated in 1861 by Adolph Strecker from guanine obtained from guano, guanidine itself laid the chemical groundwork for this class of compounds.[1][2] The guanidinium cation's remarkable stability, a result of its resonance-stabilized planar structure, and its high basicity are central to its biological function. This inherent positive charge allows for significant electrostatic interactions and hydrogen bonding, critical for its roles in molecular recognition and catalysis within biological systems.
Figure 1: Structure of the guanidinium cation, highlighting the central carbon and three nitrogen atoms.
Landmark Discoveries: Isolation of Key Guanidino Compounds
The 19th and early 20th centuries were a period of fervent discovery, with chemists isolating and identifying novel organic molecules from natural sources. It was during this era that the most prominent guanidino compounds were first described.
Creatine and Creatinine: The Muscle Constituents
In 1832, the French chemist Michel Eugène Chevreul isolated a new organic compound from meat extract, which he named "creatine" from the Greek word for flesh, "Kreas". This was a pivotal discovery that linked guanidino compounds to muscle tissue. Later, in 1847, Justus von Liebig identified creatinine and recognized it as a breakdown product of creatine. These discoveries set the stage for over a century of research into the role of creatine in muscle metabolism.
Arginine: The Amino Acid Link
The amino acid arginine was first isolated from lupin seedlings in 1886 by Ernst Schulze and Ernst Steiger.[1] Its structure, containing a guanidinium group, was a significant finding that connected this functional group to the fundamental building blocks of proteins. This discovery was crucial for later understanding its role in the urea cycle and as a precursor for other guanidino compounds.
Early Insights into Physiological Function
With the primary guanidino compounds identified, the focus of research shifted to understanding their roles within the body.
Energy Metabolism in Muscle: The Discovery of Phosphocreatine
The high concentration of creatine in muscle strongly suggested a role in muscle function. In 1927, the discovery of "phosphagen" by Philip and Grace Eggleton, a labile phosphorus compound that was consumed during muscle contraction and regenerated during rest, was a major breakthrough. This compound was soon identified as phosphocreatine by Fiske and Subbarow in the same year.[3] This established the creatine/phosphocreatine system as a critical temporal energy buffer in tissues with high and fluctuating energy demands, like skeletal muscle and brain.
Figure 2: A simplified workflow representing the early experimental approach to identifying phosphocreatine.
Nitrogen Metabolism: The Urea Cycle
The work of Hans Krebs and Kurt Henseleit in 1932 elucidated the urea cycle, a central metabolic pathway for the disposal of nitrogenous waste. Their research demonstrated that arginine is a key intermediate, being cleaved by the enzyme arginase to produce urea and ornithine.[4] This discovery solidified the importance of guanidino compounds in nitrogen metabolism.
Early Analytical Techniques
The ability to detect and quantify guanidino compounds was essential for understanding their distribution and metabolism. Early methods were primarily colorimetric.
The Jaffé Reaction for Creatinine
In 1886, Max Jaffé described a reaction in which creatinine produces a red-orange color in the presence of picric acid in an alkaline solution. This reaction, while known to have interferences, became a cornerstone of clinical chemistry for estimating muscle mass and, later, renal function.
Experimental Protocol: Jaffé Reaction
Sample Preparation: A protein-free filtrate of the biological sample (e.g., urine, blood) is prepared.
Reagent Addition: A solution of picric acid is added to the sample, followed by a strong base like sodium hydroxide.
Color Development: The reaction is allowed to proceed for a set time to allow for the formation of the colored complex.
Measurement: The intensity of the color is measured using a colorimeter and compared to a standard curve prepared with known concentrations of creatinine.
The rationale for this protocol is based on the formation of a Janovsky complex between creatinine and the picrate anion under alkaline conditions, which absorbs light in the visible spectrum.
The Sakaguchi Reaction for Monosubstituted Guanidines
Developed by Shoyo Sakaguchi in 1925, this reaction allowed for the specific detection of monosubstituted guanidines like arginine. The reaction involves α-naphthol and an oxidizing agent (e.g., sodium hypobromite) in an alkaline solution, which produces a characteristic red color.
Properties of Foundational Guanidino Compounds
Compound
Year of Discovery
Discoverer(s)
Molar Mass ( g/mol )
Early Significance
Guanidine
1861
Adolph Strecker
59.07
The parent compound from which the functional group is named.[1][2]
Creatine
1832
Michel Eugène Chevreul
131.13
Identified as a major constituent of muscle tissue.
Creatinine
1847
Justus von Liebig
113.12
Recognized as the metabolic end-product of creatine.
Arginine
1886
Ernst Schulze & Ernst Steiger
174.20
An amino acid and a key intermediate in the urea cycle.[1]
Phosphocreatine
1927
Eggleton & Eggleton; Fiske & Subbarow
211.11
The "phosphagen" of vertebrate muscle, a key energy reserve.[3]
Conclusion: A Legacy of Discovery
The early research on guanidino compounds was a journey of discovery that laid the groundwork for our modern understanding of cellular bioenergetics, nitrogen metabolism, and the chemical basis of physiological function. The pioneering work of these early scientists, characterized by meticulous observation and innovative chemical analysis, continues to inform and inspire research in fields ranging from metabolic disorders to neurobiology and drug development.
References
Caring Sunshine. (n.d.). Ingredient: Arginine Creatine. Retrieved from [Link]
Britannica, The Editors of Encyclopaedia. (2023). guanidine. In Encyclopædia Britannica. Retrieved from [Link]
Wikipedia. (2023). Creatine. Retrieved from [Link]
Tattersall, R. (2008). Early history of oral hypoglycaemic agents. DiabetesontheNet. Retrieved from [Link]
Wikipedia. (2023). Guanidine. Retrieved from [Link]
Völkl, A., & Berlet, H. H. (1977). Thin-layer chromatography of guanidino compounds. Journal of Clinical Chemistry and Clinical Biochemistry, 15(5), 267–269.
Mori, A., Kohno, M., Masumizu, T., Noda, Y., & Packer, L. (1996). Guanidino compounds generate reactive oxygen species.
Wallimann, T. (2023). Creatine History: Discovery and First Trials with Creatine Supplementation. Retrieved from [Link]
De Deyn, P. P., Marescau, B., & Stalon, V. (Eds.). (2003). Guanidino Compounds in Biology and Medicine. ResearchGate. Retrieved from [Link]
Mori, A. (2003). A role for guanidino compounds in the brain. Molecular and Cellular Biochemistry, 244(1-2), 57–62.
Mori, A. (1987). Biochemistry and Neurotoxicology of Guanidino Compounds. History and Recent Advances. Pavlovian Journal of Biological Science, 22(3), 85–94.
News-Medical. (2022). What is Creatine?. Retrieved from [Link]
Meyer, J., Licha, K., & Karst, U. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 8, 101438.
Request PDF. (2025). A role for guanidino compounds in the brain. Retrieved from [Link]
Tan, E. S. S., & Tiekink, E. R. T. (2014). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Australian Journal of Chemistry, 67(1), 1-3.
6-Guanidinohexanoic Acid: Mechanistic Probes & Protease Interaction
The following guide details the biological role, mechanistic significance, and experimental applications of 6-Guanidinohexanoic Acid (6-GHA) . Technical Monograph for Biochemical Research & Drug Development Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the biological role, mechanistic significance, and experimental applications of 6-Guanidinohexanoic Acid (6-GHA) .
Technical Monograph for Biochemical Research & Drug Development
Executive Summary
6-Guanidinohexanoic acid (6-GHA) , also known as 6-guanidinocaproic acid, is a specialized amino acid analogue that functions as a structural mimic of Arginine . While its analogue 6-aminohexanoic acid (ε-aminocaproic acid, EACA) is widely recognized as a lysine mimic and clinical antifibrinolytic, 6-GHA occupies a distinct niche as a probe for arginine-specific enzymes .
Its primary significance lies in two domains:
Serine Protease Mechanistics: It serves as a "slow substrate" or mechanism-based probe for trypsin-like serine proteases, capable of forming stable acyl-enzyme intermediates that allow for crystallographic capture of transient catalytic states.
Metallocarboxypeptidase Inhibition: It acts as a competitive inhibitor for Carboxypeptidase B (CPB) and N (CPN), enzymes that specifically cleave C-terminal basic residues.
Chemical Identity & Structural Mimicry
To understand the biological behavior of 6-GHA, one must analyze its structural relationship to endogenous amino acids.
Comparative Structural Analysis
Compound
Structure
Biological Mimicry
Target Interaction Site
L-Arginine
-amino, -guanidino valeric acid
Native Substrate
Active sites of Trypsin, CPB, NOS
L-Lysine
-amino, -amino caproic acid
Native Substrate
Active sites of Plasmin, CPA
6-Aminohexanoic Acid (EACA)
-amino caproic acid (No -NH)
Lysine Mimic
Kringle domains (Plasminogen)
6-Guanidinohexanoic Acid (6-GHA)
-guanidino caproic acid (No -NH)
Arginine Mimic
S1 Pocket (Trypsin), CPB Active Site
Key Insight: The absence of the
-amino group in 6-GHA prevents it from participating in peptide bond formation during translation, but the flexible hexanoic backbone allows the guanidino group to penetrate deep into the S1 specificity pocket of serine proteases (e.g., Asp189 in Trypsin), mimicking the side chain of arginine.
Mechanism of Action: Serine Protease Interaction
The interaction between 6-GHA and trypsin-like serine proteases is not merely passive binding; it involves a catalytic event that makes 6-GHA a powerful tool for structural biology.
The Acyl-Enzyme Intermediate
Unlike simple competitive inhibitors (e.g., benzamidine), 6-GHA contains a carboxyl group that can be attacked by the catalytic serine (Ser195 in trypsin).
Recognition: The guanidino tail binds the S1 pocket, anchored by Asp189.
Nucleophilic Attack: The catalytic Ser195 hydroxyl attacks the carbonyl carbon of 6-GHA.
Acylation: A covalent 6-guanidinohexanoyl-enzyme intermediate is formed.
Stalled Deacylation: Because 6-GHA lacks the specific leaving group interactions of a full peptide substrate, the hydrolysis (deacylation) of this intermediate is often slow.
Significance: This stable intermediate allows researchers to crystallize the enzyme in its acylated state (e.g., PDB structures of 6-guanidinohexanoyl-trypsin), providing a snapshot of the catalytic cycle immediately preceding product release.
Figure 1: The reaction coordinate of 6-GHA with Trypsin. The stability of the Acyl-Enzyme intermediate is the critical feature utilized in structural biology.
Mechanism of Action: Carboxypeptidase Inhibition
6-GHA acts as a competitive inhibitor for Carboxypeptidase B (CPB) and Carboxypeptidase N (CPN) .
Target Specificity: CPB and CPN are "basic" carboxypeptidases; they cleave C-terminal Arginine or Lysine residues.[1]
Inhibition Mode: 6-GHA mimics the cleaved C-terminal Arginine product. It binds to the active site but cannot be cleaved further.
Molecular Interaction:
The Guanidino group interacts with the substrate-binding pocket (specificity pocket).
The Carboxylate group coordinates with the active site Zinc ion (Zn²⁺) or interacts with Arg145 (in CPA/B numbering), locking the enzyme in a non-productive conformation.
Potency: While 6-GHA is a moderate inhibitor, derivatives such as 2-mercaptomethyl-5-guanidinopentanoic acid (which adds a zinc-binding thiol group to the 6-GHA scaffold) exhibit nanomolar Ki values.
6-GHA can be used as a ligand to purify arginine-binding enzymes (e.g., Trypsin, Thrombin, Urokinase).
Rationale: The guanidino group binds the enzyme's active site.[2] Elution is achieved by lowering pH (disrupting the charge interaction) or adding a competitive inhibitor (Benzamidine).
Workflow:
Matrix Activation: Use NHS-activated Sepharose or Agarose beads.
Coupling:
Dissolve 6-GHA in coupling buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).
Note: Since 6-GHA lacks an
-amino group, coupling must occur via the Carboxyl group (using EDC/NHS chemistry to link to an amine-functionalized resin) OR via the guanidino group (less specific).
Preferred Route: Use 6-aminohexanoic acid as a spacer first, then couple an arginine analogue, OR use 6-GHA directly if coupling via the carboxyl to an amine-resin is intended to expose the guanidino tail.
Blocking: Block unreacted groups with 0.1 M Tris-HCl, pH 8.0.
Purification:
Load: Crude protein lysate in Binding Buffer (50 mM Tris, pH 8.0, 10 mM CaCl₂).
Wash: High salt (0.5 M NaCl) to remove non-specific binders.
Elute: 100 mM Glycine-HCl, pH 2.5 (Acidic Elution) or 50 mM Benzamidine (Competitive Elution).
Incubation: Mix purified Trypsin (10 mg/mL) with excess 6-GHA (50 mM) in 50 mM MES buffer, pH 6.0.
Why pH 6.0? Lower pH slows down the deacylation step (hydrolysis), stabilizing the covalent intermediate.
Crystallization: Setup hanging drop vapor diffusion against 20% PEG 3350, 0.2 M Ammonium Sulfate.
Data Collection: Collect X-ray diffraction data.
Validation: Look for continuous electron density between Ser195 O
and the carbonyl carbon of 6-GHA.
Biological Significance & Toxicology
While primarily a research tool, 6-GHA has biological relevance in specific pathological states.
Uremic Toxins: Guanidino compounds (including guanidinosuccinic acid and potentially 6-GHA) accumulate in renal failure. They can act as neurotoxins by inhibiting GABA_A receptors or over-stimulating NMDA receptors.
Metabolic Markers: Elevated levels of guanidino-fatty acids can indicate defects in the urea cycle or arginine metabolism (e.g., Hyperargininemia), although 6-GHA is less common than Guanidinoacetic acid.
Data Summary Table
Parameter
Specification
CAS Number
2926-72-9
Molecular Weight
173.21 g/mol
Solubility
Water (>50 mg/mL), dilute acid
pKa Values
~4.5 (Carboxyl), ~12.5 (Guanidino)
Primary Target
Trypsin-like Serine Proteases (S1 Pocket)
Secondary Target
Carboxypeptidase B (Active Site)
Inhibition Type
Competitive / Mechanism-based (Acyl-enzyme)
Storage
-20°C, Desiccated (Hygroscopic)
References
Crystal Structure of Acyl-Enzyme Intermediate
Title: Crystal structure of 6-guanidinohexanoyl trypsin near the optimum pH reveals the acyl-enzyme intermediate to be deacylated.[3]
Source:Proteins: Structure, Function, and Bioinform
Title: Affinity chromatography of trypsin and related enzymes.[5][6][7] I. Preparation and characteristics of an affinity adsorbent containing tryptic peptides.
6-Guanidinohexanoic Acid Hydrochloride: Structural Analysis & Synthetic Applications
Topic: Understanding the Chemical Structure of 6-Guanidinohexanoic Acid Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Introduction 6-Guanid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Understanding the Chemical Structure of 6-Guanidinohexanoic Acid Hydrochloride
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Introduction
6-Guanidinohexanoic acid hydrochloride (CAS: 72198-14-2) is a non-proteinogenic amino acid derivative that serves as a critical intermediate in medicinal chemistry.[1] Structurally, it acts as a homoarginine analog , extending the aliphatic chain of arginine by one methylene unit while retaining the terminal guanidinium group.
Its primary industrial significance lies in its role as the key precursor for Gabexate Mesylate , a synthetic serine protease inhibitor used to treat pancreatitis and disseminated intravascular coagulation (DIC).[1] Beyond this, its bifunctional nature—possessing both a carboxylic acid and a highly basic guanidine group separated by a flexible hydrophobic linker—makes it an invaluable spacer in peptidomimetics and drug conjugate design.
Chemical Structure & Properties[2][3][4][5][6][7][8]
Molecular Architecture
The molecule consists of a linear six-carbon aliphatic chain (hexanoic acid backbone).[1] The omega-position (C6) is substituted with a guanidine group.[1] In its hydrochloride salt form, the guanidine group is protonated, carrying a positive charge that is delocalized across the three nitrogen atoms, providing exceptional stability.
The synthesis of 6-guanidinohexanoic acid hydrochloride typically proceeds via the guanylation of 6-aminocaproic acid (6-ACA) . 6-ACA itself is derived from the hydrolysis of caprolactam (the monomer for Nylon-6).[1]
Synthesis Pathway Diagram[1]
Caption: Industrial synthesis route from Caprolactam to 6-Guanidinohexanoic Acid.
Detailed Experimental Protocol
Note: This protocol synthesizes the target from 6-aminocaproic acid.
Dissolution: Dissolve 6-aminocaproic acid (13.1 g, 0.1 mol) in 50 mL of water.
Basification: Adjust the solution pH to ~10 using ammonium hydroxide. This ensures the amine is nucleophilic (unprotonated).[1]
Addition: Add S-methylisothiourea sulfate (13.9 g, 0.05 mol) slowly. The reaction releases methyl mercaptan (methanethiol)—perform in a well-ventilated fume hood .[1]
Reflux: Heat the mixture to 60-80°C for 4-6 hours to drive the guanylation to completion.
Precipitation: Cool the solution. The product may precipitate as the zwitterion.[1]
Salt Formation: To obtain the hydrochloride salt, acidify the mixture with concentrated HCl to pH < 2.[1]
Purification: Concentrate the solution in vacuo. Recrystallize the residue from an Ethanol/Water mixture to yield white crystals of 6-guanidinohexanoic acid hydrochloride.[1]
Validation: Check for the absence of starting amine using TLC (ninhydrin stain).[1]
Analytical Characterization
To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]
Predicted 1H NMR Data (D2O, 400 MHz)
Chemical Shift (δ)
Multiplicity
Integration
Assignment
Structural Context
3.15 ppm
Triplet (t)
2H
-CH2
Adjacent to Guanidine ()
2.28 ppm
Triplet (t)
2H
-CH2
Adjacent to Carboxyl ()
1.60 ppm
Multiplet (m)
4H
-CH2
Internal chain methylene
1.38 ppm
Multiplet (m)
2H
-CH2
Central methylene
Note: Guanidine protons (
) are exchangeable and typically do not appear in D2O spectra.[1] In DMSO-d6, they would appear as broad singlets around 7.0-8.0 ppm.[1]
The most high-value application of 6-guanidinohexanoic acid is as the "acid" component of Gabexate Mesylate .[1]
Reaction: 6-Guanidinohexanoic acid is coupled with ethyl 4-hydroxybenzoate via an esterification reaction (often using DCC/DMAP or acid chloride activation).[1]
Mechanism: The resulting drug inhibits trypsin and plasmin.[1][2] The guanidine group mimics the arginine side chain of the natural substrate, binding to the enzyme's active site (S1 pocket) and blocking catalytic activity.
Peptidomimetics & Linkers[1]
Spacer Utility: The 6-carbon chain provides a flexible spacer of approx. 7-9 Å.[1] This is used to link cytotoxic drugs to targeting antibodies (ADCs) or to improve the solubility of hydrophobic peptides.[1]
Arginine Mimic: In peptide design, replacing Arginine with 6-guanidinohexanoic acid removes the
-amino group, preventing N-terminal degradation by aminopeptidases.[1]
Safety & Handling
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]
Storage: Store at room temperature in a tightly sealed container. Hygroscopic—protect from moisture.[1]
Disposal: Dilute with water and neutralize.[1] Incinerate according to local chemical disposal regulations.
References
PubChem. (2025).[1] 2-Amino-6-guanidinohexanoic acid hydrochloride (Compound Summary).[1] National Library of Medicine.[1] [Link][1]
Ohno, H., et al. (1981).[1] FOY: [Ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate as a serine proteinase inhibitor.[1][3] Thrombosis Research, 24(5-6), 445-452.[1] [Link]
physical and chemical properties of 6-guanidinohexanoic acid
Physical, Chemical, and Biological Characterization Executive Summary 6-Guanidinohexanoic acid (CAS 6659-35-4), also known as 6-guanidinocaproic acid or carboxy-pentyl-guanidine, is a non-proteinogenic amino acid derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Physical, Chemical, and Biological Characterization
Executive Summary
6-Guanidinohexanoic acid (CAS 6659-35-4), also known as 6-guanidinocaproic acid or carboxy-pentyl-guanidine, is a non-proteinogenic amino acid derivative. Structurally, it represents the guanidino- analog of 6-aminohexanoic acid (ε-aminocaproic acid) and is homologous to the amino acid arginine, lacking the
-amino group.
This compound serves as a critical intermediate in peptidomimetic drug design, acting as a flexible, charged spacer that mimics the arginine side chain without introducing a chiral center or a susceptible peptide bond at the
-position. Its physicochemical profile is dominated by its zwitterionic nature, conferring high melting stability and distinct solubility characteristics essential for formulation and synthesis.
Chemical Identity & Structural Analysis[1][2][3]
6-Guanidinohexanoic acid consists of a six-carbon aliphatic chain terminated by a carboxyl group at one end and a guanidino group at the other.[1] This structure creates a "capped" arginine mimetic, useful for probing the steric and electrostatic requirements of guanidine-binding enzymes and receptors.
Table 1: Chemical Identification Data
Parameter
Value
IUPAC Name
6-(Diaminomethylideneamino)hexanoic acid
Common Synonyms
6-Guanidinocaproic acid; -Guanidinohexanoic acid
CAS Registry Number
6659-35-4
Molecular Formula
Molecular Weight
173.21 g/mol
SMILES
C(CCC(=O)O)CCN=C(N)N
InChI Key
NSDYIDKTTPXCRH-UHFFFAOYSA-N
Appearance
White to off-white crystalline powder
Physicochemical Properties[5]
The physical behavior of 6-guanidinohexanoic acid is governed by the high basicity of the guanidino group (
) and the acidity of the carboxyl group (). In the solid state and at physiological pH, it exists primarily as a zwitterion.
Table 2: Physical and Chemical Specifications
Property
Value / Characteristic
Note
Melting Point
> 300°C (Decomposes)
Characteristic of strong crystal lattice energy in zwitterions [1].
Solubility (Water)
High (> 50 mg/mL)
Soluble in polar protic solvents due to ionic character.
Solubility (Organics)
Negligible
Insoluble in Et2O, CHCl3, Hexane. Slightly soluble in hot EtOH.
pKa (Carboxyl)
4.43 0.1
Predicted based on 6-aminohexanoic acid data [2].
pKa (Guanidino)
12.5 - 13.5
Strongly basic; protonated at physiological pH.
LogP
-0.1 to -2.1
Highly hydrophilic; does not cross lipid bilayers passively.
The synthesis of 6-guanidinohexanoic acid typically involves the guanidinylation of 6-aminohexanoic acid. This transformation converts the primary amine into a guanidine moiety using electrophilic guanidinylating agents.
Synthesis Pathway Diagram
Figure 1: General synthetic route for the conversion of 6-aminohexanoic acid to 6-guanidinohexanoic acid via electrophilic guanidinylation.
Detailed Experimental Protocol: Guanidinylation
Objective: Synthesis of 6-guanidinohexanoic acid from 6-aminohexanoic acid using 1H-pyrazole-1-carboxamidine hydrochloride.
Solvent: DMF (Dimethylformamide) or Water/Methanol mix.
Procedure:
Dissolution: Dissolve 1.31 g (10 mmol) of 6-aminohexanoic acid in 10 mL of dry DMF.
Activation: Add 2.1 mL (12 mmol) of DIPEA to the solution to ensure the amine is unprotonated.
Addition: Add 1.46 g (10 mmol) of 1H-pyrazole-1-carboxamidine hydrochloride in one portion.
Reaction: Stir the mixture at room temperature (
) for 16–24 hours. The reaction progress can be monitored by TLC (ninhydrin stain will show a shift in Rf) or LC-MS.
Workup:
Option A (Precipitation): Add the reaction mixture to 100 mL of cold diethyl ether. The product (zwitterion) will precipitate. Filter and wash with ether.
Option B (Ion Exchange): For high purity, dilute with water and load onto a cation exchange column (e.g., Dowex 50W). Wash with water to remove byproducts, then elute the product with 1M aqueous ammonia.
Drying: Lyophilize the aqueous fraction to obtain 6-guanidinohexanoic acid as a white fluffy powder.
Validation Criteria:
Mass Spectrometry (ESI+): Observed
m/z.
NMR (
): Absence of aromatic pyrazole protons (if purified correctly) and shift of the -methylene protons adjacent to the nitrogen.
Biological Relevance & Applications[7]
6-Guanidinohexanoic acid is functionally a "homo-arginine" analog lacking the
-amino group. This unique structure gives it specific biological utility.
Mechanism of Action / Utility
Peptide Spacer: It is used in solid-phase peptide synthesis (SPPS) to introduce a charged, flexible linker between functional domains of a protein or drug conjugate. The guanidino group improves water solubility and can enhance cell-penetrating properties (similar to Poly-Arginine sequences) [3].
Enzyme Probe: It acts as a competitive inhibitor or substrate for enzymes that process arginine or lysine derivatives, such as certain proteases or nitric oxide synthases, although its affinity is modulated by the lack of the
-amino anchor.
Antifibrinolytic Potential: Like its parent 6-aminohexanoic acid (Amicar), it interacts with the lysine-binding sites of plasminogen, though the bulky guanidino group alters the binding kinetics compared to the primary amine [4].
Biological Interaction Diagram
Figure 2: Primary biological interfaces and functional applications of 6-guanidinohexanoic acid.
Safety & Handling
While 6-guanidinohexanoic acid is generally considered low toxicity compared to reactive electrophiles, standard laboratory safety protocols must be observed.
Handling: Use dust mask (N95) and gloves. Avoid inhalation of fine dust.
Storage: Hygroscopic. Store in a desiccator at room temperature. Keep container tightly closed.
Incompatibility: Strong oxidizing agents.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25200793, 6-Guanidinohexanoate. Retrieved from [Link]
DrugBank Online. 6-Aminocaproic Acid: Chemical Properties and pKa. Retrieved from [Link]
Wender, P. A., et al. (2000).The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. Proceedings of the National Academy of Sciences. (Contextual reference for guanidine transporters).
6-guanidinohexanoic acid hydrochloride solubility in different solvents
Technical Guide: Solubility Profile and Handling of 6-Guanidinohexanoic Acid Hydrochloride Executive Summary 6-Guanidinohexanoic acid hydrochloride (CAS: 72198-14-2 / 1483-01-8), often referred to as -Guanidinocaproic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profile and Handling of 6-Guanidinohexanoic Acid Hydrochloride
Executive Summary
6-Guanidinohexanoic acid hydrochloride (CAS: 72198-14-2 / 1483-01-8), often referred to as
-Guanidinocaproic acid HCl, is a critical intermediate in peptidomimetic synthesis and a structural analog of the amino acid Arginine and the fibrinolysis inhibitor 6-Aminocaproic acid.
Its solubility profile is dominated by its ionic character (guanidinium cation) and polar functionality (carboxylic acid). Understanding its behavior in various solvent systems is essential for optimizing reaction yields, purification via crystallization, and formulation stability. This guide provides a detailed solubility landscape, theoretical grounding, and validated protocols for solubility determination.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 6-guanidinohexanoic acid hydrochloride, one must understand its structural equilibrium.
Structure:
Ionic Nature: As a hydrochloride salt, the guanidino group is protonated (
), carrying a permanent positive charge. The carboxylic acid () remains protonated in acidic media but deprotonates at neutral/basic pH.
Hydrophobicity: The six-carbon aliphatic chain adds a degree of lipophilicity compared to shorter analogs (like creatine), but the molecule remains overwhelmingly polar.
pH-Dependent Ionization States
The solubility in aqueous media is heavily pH-dependent. The molecule transitions from a cationic acid to a zwitterion, and finally to an anionic base.
Figure 1: Ionization states of 6-guanidinohexanoic acid affecting aqueous solubility.
Solubility Landscape
The following data summarizes the solubility behavior based on structural homology with Arginine HCl and 6-Aminocaproic acid, validated by standard guanidine salt properties.
Table 1: Solubility Profile in Standard Solvents (at 25°C)
Solvent Class
Solvent
Solubility Rating
Estimated Conc.
Usage Context
Aqueous
Water (pH < 4)
Very High
> 500 mg/mL
Primary solvent; stock solutions.
Water (pH ~7)
High
~ 200 mg/mL
Biological buffers; zwitterion dominant.
Polar Protic
Methanol
High
50 - 100 mg/mL
Synthesis solvent; recrystallization.
Ethanol
Moderate
10 - 30 mg/mL
Anti-solvent crystallization (cooling).
Isopropanol
Low
< 5 mg/mL
Anti-solvent; wash solvent.
Polar Aprotic
DMSO
High
> 100 mg/mL
Peptide coupling; stock for bio-assays.
DMF
Moderate
20 - 50 mg/mL
Peptide synthesis (SPPS).
Non-Polar
Acetone
Insoluble
< 0.1 mg/mL
Primary Anti-solvent for precipitation.
Dichloromethane
Insoluble
< 0.1 mg/mL
Washing; removing non-polar impurities.
Diethyl Ether
Insoluble
< 0.1 mg/mL
Final product wash (drying).
Critical Insight: The "Solubility Window" for purification lies in the Methanol/Acetone or Water/Ethanol systems. The compound is soluble in the protic solvent but crashes out upon addition of the aprotic/non-polar anti-solvent.
Experimental Protocol: Determination of Saturation Solubility
As a researcher, you should not rely solely on literature values for critical formulations. Use this self-validating gravimetric protocol to determine exact solubility in your specific solvent system.
Method: Shake-Flask with Gravimetric Analysis
Accuracy:
2%
Step-by-Step Methodology
Preparation:
Weigh approximately 500 mg of 6-guanidinohexanoic acid HCl into a 4 mL glass vial.
Add exactly 1.0 mL of the target solvent.
Equilibration:
Vortex for 2 minutes.
Place in a thermomixer at 25°C (shaking at 800 rpm) for 24 hours.
Visual Check: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).
Separation:
Centrifuge the vial at 10,000 x g for 5 minutes to pellet the undissolved solid.
Alternatively, filter through a 0.22
PTFE syringe filter (pre-saturated).
Quantification (Gravimetric):
Weigh an empty, dry aluminum weighing dish (
).
Pipette exactly
(e.g., 0.5 mL) of the clear supernatant into the dish.
Evaporate the solvent in a vacuum oven at 60°C for 4 hours.
The most effective way to purify 6-guanidinohexanoic acid HCl from reaction byproducts is exploiting its insolubility in acetone .
Workflow Diagram
Figure 2: Purification workflow using Methanol/Acetone anti-solvent crystallization.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3083720, 2-Amino-6-guanidinohexanoic acid hydrochloride. Retrieved from [Link]
Pepinsky, R. B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry, 195(1), 177-181. (Demonstrates solubility of guanidine salts in ethanol). Retrieved from [Link]
Foundational
Technical Guide: Stability and Degradation Profile of 6-Guanidinohexanoic Acid Hydrochloride
This guide provides an in-depth technical analysis of the stability and degradation profile of 6-Guanidinohexanoic Acid Hydrochloride (6-GHA·HCl), a critical intermediate in the synthesis of serine protease inhibitors li...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the stability and degradation profile of 6-Guanidinohexanoic Acid Hydrochloride (6-GHA·HCl), a critical intermediate in the synthesis of serine protease inhibitors like Gabexate Mesylate and Camostat Mesylate.
Executive Summary
6-Guanidinohexanoic acid hydrochloride (CAS: 6659-35-4 for free acid; HCl salt common) is a zwitterionic amino acid derivative characterized by a terminal guanidino group and a carboxylic acid tail. While chemically robust under ambient conditions, its stability is compromised by alkaline hydrolysis and hygroscopic stress .
For drug development professionals, the critical quality attributes (CQAs) revolve around controlling the hydrolytic cleavage of the guanidino moiety to 6-aminohexanoic acid (6-AHA) and preventing moisture-induced physical instability. This guide outlines the mechanistic degradation pathways and provides a validated analytical framework for impurity profiling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Property
Specification
Relevance to Stability
Chemical Name
6-Guanidinohexanoic acid hydrochloride
Target Analyte
Synonyms
6-Guanidinocaproic acid; Caprocyamine
Literature search terms
Molecular Formula
Salt stoichiometry affects pH
Molecular Weight
209.67 g/mol (Salt); 173.21 g/mol (Free Acid)
Calculation of potency
pKa Values
(COOH), (Guanidine)
Buffer selection (pH < 4.0 recommended)
Solubility
High in Water, MeOH; Low in ACN, THF
RP-HPLC requires high aqueous content
Hygroscopicity
Moderate to High (HCl salt)
Requires desiccation; prone to deliquescence
Stability Profile
Solid-State Stability
In its crystalline hydrochloride form, 6-GHA is thermally stable up to its melting point (>180°C), provided it is kept dry. The primary risk in the solid state is moisture sorption .
Mechanism: The ionic lattice of the HCl salt attracts atmospheric water, leading to deliquescence.
Impact: Hydrolysis rates increase exponentially in the "sorbed solution" phase on the crystal surface.
Control: Store at <25°C / <60% RH in tightly sealed containers with silica desiccant.
Solution-State Stability (pH Dependence)
The stability of 6-GHA in solution is heavily pH-dependent.
Acidic (pH 1.0 – 6.0):Highly Stable. The guanidinium ion (
) is resonance-stabilized and resistant to nucleophilic attack.
Neutral (pH 7.0):Stable for short durations (24-48 hours).
Alkaline (pH > 10.0):Unstable. The deprotonation of the guanidinium group renders the carbon center susceptible to nucleophilic attack by hydroxide ions (
), leading to hydrolysis.
Degradation Pathways (Mechanistic Analysis)
The degradation of 6-GHA follows a cascade mechanism. The primary pathway is hydrolytic cleavage, while cyclization is a secondary pathway observed under specific thermal or dehydration conditions.
Pathway A: Alkaline Hydrolysis (Primary)
Under basic conditions (or enzymatic action by guanidinobutyrase/agmatinase), the guanidine group hydrolyzes to yield 6-Aminohexanoic Acid (6-AHA) and Urea . This is the dominant impurity pathway in aqueous formulations.
Pathway B: Secondary Cyclization
The degradation product, 6-AHA, can undergo intramolecular dehydration to form Caprolactam (a cyclic amide) under high heat or acidic dehydration conditions. Direct cyclization of 6-GHA to a 9-membered cyclic guanidine is kinetically disfavored and rare.
Visualization: Degradation Cascade
The following diagram illustrates the stepwise degradation logic.
Figure 1: Mechanistic degradation pathway of 6-Guanidinohexanoic Acid. Primary route is alkaline hydrolysis yielding 6-Aminohexanoic Acid and Urea.
Analytical Methodologies
Due to the lack of a strong UV chromophore (weak absorption at <210 nm), analyzing 6-GHA requires specific strategies. Standard UV detection is prone to baseline noise; therefore, Charged Aerosol Detection (CAD) or LC-MS is recommended for trace impurity analysis.
Validated HPLC Protocol (UV-Visible)
For routine assay and purity testing where CAD is unavailable, low-wavelength UV is viable with phosphate buffers.
System Parameters:
Column: C18 (L1) end-capped,
(e.g., Inertsil ODS-3 or equivalent).
Mobile Phase A: 50 mM Phosphate Buffer, pH 3.0 (Suppresses silanol activity).
Mobile Phase B: Acetonitrile (HPLC Grade).
Mode: Isocratic (95% A : 5% B) or mild gradient if separating hydrophobic impurities.
Figure 2: Analytical decision tree for method selection based on sensitivity requirements.
Handling and Storage Guidelines
To maintain the integrity of 6-Guanidinohexanoic acid hydrochloride, the following protocols must be strictly enforced:
Desiccation: The material is hygroscopic.[2] Store in double-lined polyethylene bags within a rigid container. Include a silica gel or molecular sieve packet between the liners.
Temperature: Store at controlled room temperature (15°C – 25°C). Refrigeration is acceptable but requires equilibration to room temperature before opening to prevent condensation.
Safety: As a guanidino compound, avoid contact with strong oxidizers (potential for nitrogen oxide formation) and strong bases (ammonia release).
References
PubChem. 2-Amino-6-guanidinohexanoic acid hydrochloride (Homoarginine) - Related Compound Structure. National Library of Medicine. Available at: [Link]
Yuksel, M., et al. (2003).[3] "Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production".[3] Journal of Pharmacology and Experimental Therapeutics, 305(1), 298–305.[3] (Demonstrates biological context of the parent molecule). Source:
BioSpectra. (2021).[4] Guanidine Hydrochloride Stability Report. (Provides comparative stability data for the guanidine moiety). Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synonyms, Nomenclature, and Technical Applications of 6-Guanidinohexanoic Acid
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and DMPK Scientists
[1]
Executive Summary & Chemical Identity
6-Guanidinohexanoic acid (CAS 6659-35-4) is a non-proteinogenic amino acid derivative structurally characterized as the guanidino analogue of 6-aminocaproic acid (ε-aminocaproic acid).[1] In pharmaceutical research, it is primarily recognized as the active acid moiety and major metabolite of the serine protease inhibitor Gabexate Mesilate .
Functionally, it serves as a critical biomarker for Gabexate metabolism and a structural template for designing arginine-mimetic spacers in chemical biology. Its physicochemical properties bridge the gap between the antifibrinolytic agent Amicar (6-ACA) and the amino acid Arginine.[1]
Core Chemical Data Table
Attribute
Detail
Primary Name
6-Guanidinohexanoic acid
Common Name
Caprocyamine
CAS Number
6659-35-4
Molecular Formula
Molecular Weight
173.21 g/mol
IUPAC Name
6-(Diaminomethylideneamino)hexanoic acid
InChI Key
NSDYIDKTTPXCRH-UHFFFAOYSA-N
pKa Values
Carboxyl: ~4.5; Guanidino: ~12.5 (High basicity)
Nomenclature and Synonyms
Accurate nomenclature is vital for database querying and patent searches.[1] The molecule is frequently indexed under variations of "caproic acid" (6-carbon chain) or "hexanoic acid" (systematic name).[1][2]
Systematic & Alternative Names
Caprocyamine: A specific trivial name derived from Capro ic acid + Glucyamine (guanidinoacetic acid).[1] This usage parallels "Glycocyamine" for guanidinoacetic acid.[1]
-Guanidinohexanoic acid: Uses the Greek letter (epsilon) to denote substitution at the 6th carbon, common in older biochemical literature.[1]
6-Guanidinocaproic acid: A hybrid name combining the position number with the common acid name.[1]
N-(5-Carboxypentyl)guanidine: Emphasizes the guanidine functional group as the parent structure.[1]
Hexanoic acid, 6-[(aminoiminomethyl)amino]-: The preferred CAS systematic index name.[1]
Structural Analogues & Confusion Risks
Distinguish from:6-Aminocaproic Acid (Amicar) . 6-Guanidinohexanoic acid has a terminal guanidino group (
The primary industrial and clinical relevance of 6-guanidinohexanoic acid lies in its relationship to Gabexate Mesilate , a synthetic protease inhibitor used to treat pancreatitis and disseminated intravascular coagulation (DIC).
Metabolic Pathway
Gabexate is an ester prodrug.[1] Upon intravenous administration, it is rapidly hydrolyzed by plasma esterases (half-life ~1 minute) into 6-guanidinohexanoic acid and ethyl p-hydroxybenzoate .[1]
Therapeutic Implication: While Gabexate is the potent inhibitor (
in the low range for trypsin/thrombin), 6-guanidinohexanoic acid accumulates as the stable metabolite.
Research Utility: Quantifying 6-guanidinohexanoic acid in plasma is the standard method for assessing Gabexate exposure and clearance kinetics.[1]
The following diagram illustrates the metabolic generation of 6-guanidinohexanoic acid and its structural derivation from 6-aminocaproic acid.
[1]
Experimental Protocols
Protocol A: HPLC Detection of 6-Guanidinohexanoic Acid (Derivatization Method)
Context: Guanidino compounds lack strong native fluorescence.[1] To detect 6-guanidinohexanoic acid at low concentrations (e.g., in plasma pharmacokinetics), post-column or pre-column derivatization with Ninhydrin or Benzoin is required.
Objective: Quantify 6-guanidinohexanoic acid (6-GHA) in biological matrix.
Materials:
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[3][4]
Mobile Phase: 10 mM Sodium Citrate buffer (pH 5.0) / Acetonitrile (90:10).[1]
Derivatization Reagent: 2% Ninhydrin in 0.5 M NaOH (or Benzoin for fluorescence).[1]
Yield: Typically >80% as a white crystalline solid.[1][6]
Confirmation: ESI-MS (
) and -NMR (Loss of S-Me peak, shift of -methylene protons).[1]
References
PubChem Database. 6-Guanidinohexanoate (CID 25200793).[1] National Library of Medicine.[1] [Link][1]
Ohno, H., et al. (1980). FOY: [ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate as a serine proteinase inhibitor.[1][7] I. Inhibition of thrombin and factor Xa in vitro.[1] Thrombosis Research.[1] [Link]
Marescau, B., et al. (1992). Guanidino compounds in serum and urine of cirrhotic patients. Metabolism.[1] (Demonstrates HPLC detection of guanidino analogs). [Link]
The Guanidino Moiety: A Cornerstone of Bioactivity in Natural Products
An In-depth Technical Guide on the Natural Occurrence, Biosynthesis, and Function of Guanidino Compounds in Biological Systems Foreword: The Enduring Significance of the Guanidinium Group The guanidino group, a seemingly...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Natural Occurrence, Biosynthesis, and Function of Guanidino Compounds in Biological Systems
Foreword: The Enduring Significance of the Guanidinium Group
The guanidino group, a seemingly simple nitrogenous functional group, is a recurring motif in a vast and structurally diverse array of natural products. Its unique physicochemical properties—most notably its high basicity (pKa ≈ 13.6) which ensures it is protonated as the guanidinium cation under physiological conditions, and its ability to form multiple hydrogen bonds and electrostatic interactions—confer a remarkable spectrum of biological activities.[1][2][3] From vital metabolic intermediates like creatine and arginine to complex polycyclic marine alkaloids and potent bacterial toxins, guanidino compounds are integral players in the chemical language of life.[4][5][6]
This technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of compounds to provide a deeper understanding of their origins, functions, and the methodologies used to study them. We will explore the causality behind their diverse roles, from enzyme catalysis and molecular recognition to their implications in human health and disease, offering insights grounded in established scientific principles.
Part 1: The Chemical Biology of Guanidino Compounds
Structural Diversity: A Reflection of Evolutionary Ingenuity
Guanidino natural products are found across nearly all domains of life, from microorganisms to terrestrial animals and higher plants.[5][6] Their structural complexity ranges from simple substituted guanidines to intricate, polycyclic frameworks, often resulting from the integration of the guanidino moiety into peptide or polyketide scaffolds.[5][6]
Microorganisms: Cyanobacteria are prolific producers of guanidino-containing toxins, such as saxitoxin and cylindrospermopsin, which are products of complex biosynthetic pathways.[5][7] Terrestrial microorganisms also yield bioactive guanidine alkaloids.[6]
Marine Invertebrates: Marine sponges, in particular, are a rich source of guanidino alkaloids with impressive structural diversity, including acyclic, monocyclic, bicyclic, and up to pentacyclic systems like the crambescidins and ptilomycalins.[5][6]
Higher Plants & Terrestrial Animals: The occurrence of guanidino compounds extends to plants and animals. In mammals, a variety of guanidino compounds are present in tissues like the brain, liver, and kidney, and fluids such as serum and urine, playing roles in metabolism and, in some cases, pathology.[8][9]
The structural classification of these compounds reveals nature's modular approach to generating bioactivity.
A single guanidino group attached to an aliphatic or amino acid backbone.
Acyclic Alkaloids
Agelasidines, Nitensidines
Marine Sponges
Linear structures where the guanidino group is often a terminal feature.[6]
Monocyclic Alkaloids
Batzelladine A
Marine Sponges
A single heterocyclic ring incorporating the guanidine nitrogen atoms.
Bicyclic Alkaloids
Ptilocaulin, Saxitoxin
Marine Sponges, Cyanobacteria
Fused ring systems creating a more rigid guanidine presentation.
Polycyclic Alkaloids
Palau'amine, Ptilomycalin A, Crambescidins
Marine Sponges
Complex, multi-ring scaffolds with potent and diverse biological activities.[5][6]
Biosynthesis: The Central Role of Arginine
The biosynthesis of most guanidino compounds originates from the proteinogenic amino acid L-arginine, which serves as the primary donor of the guanidino group.[10] A central mechanism is transamidination , a process where the amidino group (-C(=NH)NH2) is transferred from arginine to an acceptor amine.
A canonical example is the biosynthesis of creatine, a crucial molecule for energy homeostasis in muscle and nerve cells.[4][11] This two-step pathway is a paradigm for understanding guanidino group transfer:
Step 1: Formation of Guanidinoacetate (GAA). The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of the amidino group from arginine to glycine, producing guanidinoacetate and ornithine.[10][11] This is often the rate-limiting step.
Step 2: Methylation to Creatine. S-adenosylmethionine:guanidinoacetate N-methyltransferase (GAMT) then methylates GAA to form creatine.[10]
Logical Relationship: The Creatine Biosynthetic Pathway
This diagram illustrates the sequential enzymatic reactions converting arginine and glycine into creatine, a vital energy reservoir.
Caption: The two-step enzymatic synthesis of creatine from arginine and glycine.
In microorganisms, particularly cyanobacteria, dedicated biosynthetic gene clusters (BGCs) orchestrate the production of more complex guanidino-containing natural products.[7] These pathways often begin with an amidinotransferase, like CyrA in the cylindrospermopsin pathway, which installs the guanidine unit onto a precursor.[7] Subsequent tailoring enzymes, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), perform extensions, cyclizations, and functionalizations to generate the final intricate structures.[5][7]
Biological Roles and Pharmacological Potential
The guanidinium group's ability to act as a bidentate hydrogen bond donor and engage in strong electrostatic interactions with carboxylate and phosphate groups is central to its biological function. This allows guanidino compounds to serve as molecular recognition elements, enzyme inhibitors, and signaling molecules.
Energy Metabolism: Creatine, via its phosphorylation to phosphocreatine, acts as a critical temporal and spatial energy buffer in tissues with high and fluctuating energy demands.[4][11]
Neurotransmission and Neuromodulation: Many guanidino compounds are neuroactive.[8] Arginine is the substrate for nitric oxide synthase (NOS), producing the critical signaling molecule nitric oxide.[8] Conversely, an accumulation of certain guanidino compounds, such as guanidinosuccinic acid, is associated with neurotoxic effects and convulsions, potentially through the generation of reactive oxygen species (ROS) or interference with neurotransmitter systems.[4][8][12]
Drug Development: The guanidino moiety is a privileged scaffold in medicinal chemistry.[1][13][14] Its presence is key to the activity of numerous therapeutic agents, including:
Antidiabetic: Metformin, a biguanide, is a first-line treatment for type 2 diabetes.[15][16]
Antihypertensive: Guanabenz and Guanfacine act on alpha receptors in the central nervous system to lower blood pressure.[15][16]
Antimicrobial: The disinfectant chlorhexidine and the antibiotic streptomycin utilize the guanidino group for their activity.[15] More recent research is exploring novel guanidine derivatives against resistant bacteria and protozoan pathogens like Leishmania.[14][16]
Antiviral & Anticancer: The guanidinium group is explored for its potential to inhibit viral proteases and for its inclusion in novel anticancer agents.[1][17]
Part 2: Methodologies for the Study of Guanidino Compounds
The analysis of guanidino compounds in biological matrices presents a challenge due to their high polarity and low volatility. Effective study requires robust protocols for extraction, separation, and detection.
Extraction and Sample Preparation
The choice of extraction method is dictated by the biological matrix and the physicochemical properties of the target compound(s). A critical first step is often protein precipitation, as the guanidinium cation can interact strongly with proteins.
Protocol 2.1.1: General Extraction of Guanidino Compounds from Serum/Plasma
Causality: This protocol uses methanol to precipitate larger protein molecules, which would otherwise interfere with chromatographic analysis. Centrifugation then separates the soluble small-molecule fraction, containing the guanidino compounds, from the precipitated protein pellet.
Methodology:
Collect a blood sample (e.g., 10 mL) and allow it to clot at room temperature for 1 hour to obtain serum, or use an appropriate anticoagulant and centrifuge to obtain plasma.[18]
Centrifuge the sample at 3000 x g for 30 minutes.[18]
To 1.0 mL of the resulting serum or plasma supernatant, add 1.0 mL of cold methanol.
Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
Centrifuge at 3000 x g for 20 minutes to pellet the precipitated proteins.[19]
Carefully collect the supernatant, which now contains the extracted guanidino compounds. This extract can be directly analyzed or subjected to further cleanup or derivatization steps.
Analytical Separation and Detection
Chromatographic techniques are the cornerstone of guanidino compound analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed, often coupled with mass spectrometry (MS) for definitive identification and quantification.[18]
Due to their non-volatile nature, GC analysis of guanidino compounds requires a derivatization step to make them amenable to vaporization.[18][19] Derivatization can also improve chromatographic separation and detection sensitivity in both GC and HPLC.
For GC Analysis: A common strategy involves a two-step reaction. First, the guanidino group is cyclized with a dicarbonyl compound like glyoxal or methylglyoxal to form a stable imidazolone.[18][20] If the compound also contains a carboxylic acid, a second derivatization with an agent like ethyl chloroformate can be performed to esterify it, further increasing volatility and improving peak shape.[19]
For HPLC Analysis: Post-column derivatization with reagents like ninhydrin allows for spectrophotometric detection.[21] Pre-column derivatization using fluorescent tags can significantly enhance sensitivity for detection by fluorescence detectors.
Workflow: GC Analysis of Guanidino Compounds
This diagram outlines the essential steps for preparing and analyzing guanidino compounds using gas chromatography.
Caption: A typical workflow for the GC analysis of guanidino compounds (GCs).
Protocol 2.2.2: Gas Chromatographic Analysis with Dual Derivatization
Causality: This protocol is designed for the sensitive detection of a range of guanidino compounds. The glyoxal derivatization makes the guanidino group volatile, while the ethyl chloroformate step targets any carboxylic acid moieties, ensuring that acidic compounds like guanidinoacetic acid are also efficiently analyzed. This dual approach provides comprehensive profiling.[19]
Methodology:
Sample Preparation: Use the supernatant obtained from Protocol 2.1.1.
Derivatization - Step 1 (Cyclization):
To 0.5 mL of the extract, add 0.2 mL of a sodium tetraborate buffer (pH 7.5).
Add 0.2 mL of a 2% glyoxal solution in methanol.[18]
Add an appropriate internal standard for quantification.
Heat the mixture in a sealed vial at 80°C for 20 minutes.[18] Cool to room temperature.
Derivatization - Step 2 (Esterification):
If acidic guanidino compounds are of interest, add ethyl chloroformate to the reaction mixture. The reaction is typically rapid at room temperature.
GC Analysis:
Column: Use a non-polar capillary column, such as an HP-5 (30m x 0.32 mm i.d.).[18][20]
Injector: Set to 270°C with a split ratio (e.g., 10:1).[18]
Oven Program: A typical program starts at 100°C for 2 minutes, then ramps at 20°C/min to 250°C.[18]
Detector: Use a Flame Ionization Detector (FID) set at 270°C or a Mass Spectrometer for identification.[18][20]
Quantification: Calculate compound concentrations based on a calibration curve generated from authentic standards derivatized and analyzed under the identical conditions.
2.2.3. Advanced LC-MS/MS Approaches
Modern analytical strategies increasingly rely on Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers superior sensitivity and selectivity, often eliminating the need for derivatization. Isotope-coded labeling strategies can be employed for precise, multiplexed relative and absolute quantification of endogenous guanidino compounds in complex samples like tissues.[22]
Conclusion: An Expanding Frontier
The study of naturally occurring guanidino compounds remains a vibrant and expanding field. From their fundamental roles in metabolism to their potential as therapeutic leads and their involvement in human disease, the significance of the guanidinium group is undeniable.[13][17][23] Advances in analytical chemistry, particularly mass spectrometry, are enabling deeper exploration of the "guanidinome," revealing novel structures and biological functions.[22] For drug discovery professionals, the guanidino moiety continues to be a valuable building block for designing new molecules that can effectively interact with biological targets, promising new treatments for a wide range of conditions from infectious diseases to metabolic disorders.[14][16]
References
Title: Biosynthesis of guanidine-containing natural products in cyanobacteria - PMC - NIH
Source: National Institutes of Health
URL
Title: Pathways of guanidino compound synthesis.
Title: Biosynthesis of guanidine in isolated rat hepatocytes, perfused rat liver and intact animals
Source: Springer
URL
Title: Biosynthesis of Guanidinoacetate by Bacillus subtilis Whole-Cell Catalysis - MDPI
Source: MDPI
URL
Title: Applications of Guanidine in Pharmaceutical Field - JOCPR
Source: Journal of Chemical and Pharmaceutical Research
URL
Title: Biological activities of guanidine compounds | Request PDF - ResearchGate
Source: ResearchGate
URL
Title: A role for guanidino compounds in the brain - PubMed
Source: PubMed
URL
Title: Biological activities of guanidine compounds, 2008 – 2012 update
Source: Taylor & Francis Online
URL
Title: Biochemistry and Neurotoxicology of Guanidino Compounds.
Title: Guanidino Compounds in Biology and Medicine - ResearchGate
Source: ResearchGate
URL
Title: The Chemistry and Biology of Guanidine Natural Products - RSC Publishing
Source: Royal Society of Chemistry
URL
Title: Guanidino compounds in serum, urine, liver, kidney, and brain of man and some ureotelic animals - PubMed
Source: PubMed
URL
Title: Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent - Oxford Academic
Source: Oxford University Press
URL
Title: GC analysis of guanidino compounds in serum and urine of healthy volunteers and uremic patients using methylglyoxal and ethyl chloroformate as derivatizing reagent - Analytical Methods (RSC Publishing)
Title: High-performance liquid chromatographic analysis of guanidino compounds using ninhydrin reagent. II.
Title: (PDF)
Title: Biologically active guanidine alkaloids - ScienceOpen
Source: ScienceOpen
URL
Title: A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC
Source: National Institutes of Health
URL
Title: (PDF)
Title: Multiplexed Analysis of Endogenous Guanidino Compounds via Isotope-Coded Doubly Charged Labeling: Application to Lung Cancer Tissues as a Case | Analytical Chemistry - ACS Publications
Source: ACS Publications
URL
Title: Guanidine - Wikipedia
Source: Wikipedia
URL
synthesis protocol for 6-guanidinohexanoic acid hydrochloride
Application Note: High-Purity Synthesis of 6-Guanidinohexanoic Acid Hydrochloride Introduction & Scope 6-Guanidinohexanoic acid (also known as 6-guanidinocaproic acid) is a critical non-proteinogenic amino acid analogue....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 6-Guanidinohexanoic Acid Hydrochloride
Introduction & Scope
6-Guanidinohexanoic acid (also known as 6-guanidinocaproic acid) is a critical non-proteinogenic amino acid analogue. Structurally, it resembles arginine but lacks the
-amino group, making it an ideal "spacer" or "linker" molecule in medicinal chemistry. It is frequently employed to introduce a guanidinium cation—a key pharmacophore for mimicking arginine residues—into peptoids, drug conjugates, and enzyme inhibitors without introducing a chiral center or an additional reactive amine that might complicate further conjugation.
This application note details a robust, scalable synthesis protocol converting 6-aminocaproic acid (6-ACA) to 6-guanidinohexanoic acid hydrochloride. Unlike the synthesis of homoarginine, this protocol targets the
-guanidino derivative specifically. We utilize the S-methylisothiourea route, a classic and field-proven method that offers high yields and cost-efficiency compared to pyrazole-based reagents, provided that proper safety measures for byproduct management are in place.
Retrosynthetic Analysis & Strategy
The transformation relies on the nucleophilic attack of the primary amine of 6-ACA onto the electrophilic carbon of the isothiourea derivative.
Safety Note: This reaction evolves Methyl Mercaptan (MeSH), which has a stench threshold of 1-2 ppb and is toxic. All operations must be performed in a functioning fume hood. The gas outlet must be bubbled through a trap containing 10% NaOH or dilute bleach solution to oxidize/neutralize the thiol.
Phase 2: Synthesis Procedure
Dissolution: In a 250 mL round-bottom flask, suspend 6-aminocaproic acid (13.1 g, 100 mmol) in 50 mL of deionized water .
Base Addition: Add Sodium Hydroxide (4.0 g, 100 mmol) dissolved in 20 mL water to the flask. Stir until the amino acid is fully dissolved (formation of sodium 6-aminocaproate).
Reagent Addition: Add S-methylisothiourea sulfate (13.9 g, 50 mmol) . Note: Since the sulfate is a 2:1 salt, 50 mmol provides 100 mmol of the thiourea active species.
Reflux: Equip the flask with a reflux condenser. Connect the top of the condenser to the bleach trap. Heat the mixture to reflux (approx. 100°C) for 6–12 hours .
Observation: A strong evolution of gas (MeSH) will occur during the first few hours. Ensure the trap is bubbling steadily.
Monitoring: Monitor reaction progress by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting amine spot (ninhydrin positive) should disappear or significantly diminish, replaced by the more polar guanidine spot (Sakaguchi test positive).
Phase 3: Workup & Isolation
Acidification: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to pH ~2 . This converts the zwitterionic product into the hydrochloride salt and ensures removal of any residual volatile thiols.
Concentration: Evaporate the aqueous solution to dryness under reduced pressure (Rotavap, 60°C bath). A white, sticky solid (crude product + NaCl/Na2SO4) will remain.
Extraction/Desalting:
Add 100 mL of hot absolute ethanol to the residue.
Triturate and stir vigorously for 30 minutes. The inorganic salts (NaCl, Na2SO4) are largely insoluble in ethanol, while 6-guanidinohexanoic acid HCl is soluble.
Filter off the inorganic salts while hot.
Crystallization:
Concentrate the ethanolic filtrate to approximately 20-30 mL.
Add Diethyl Ether dropwise until the solution turns slightly turbid.
Store at 4°C overnight. White crystalline needles of 6-guanidinohexanoic acid hydrochloride should form.
Final Drying: Filter the crystals, wash with cold ether, and dry under high vacuum over
to remove traces of water/solvent.
Expected Yield: 70–85%
Appearance: White crystalline powder.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these standard metrics.
Metric
Expected Value
Interpretation
Appearance
White Crystalline Solid
Yellowing indicates oxidation or residual sulfur impurities.
Melting Point
175–180°C (Dec)
Sharp melting point is rare due to salt nature; decomposition is typical.
Mass Spec (ESI+)
Confirms the guanidino-hexanoic acid cation (MW 173.2).
Sakaguchi Test
Positive (Red color)
Specific for guanidine groups.
Ninhydrin Test
Weak/Modified Color
Primary amines give purple; guanidines react differently/slower.
National Institutes of Health (PubChem). 2-Amino-6-guanidinohexanoic acid hydrochloride (Structural Analog Data).
Katritzky, A. R., et al.Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations. Elsevier, 1995. (General Reference for S-methylisothiourea methodology).
Sigma-Aldrich. Safety Data Sheet: Guanidine Hydrochloride (General Safety).
High-Purity Isolation of 6-Guanidinohexanoic Acid Hydrochloride: Principles and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 6-Guanidinohexanoic acid hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemic...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Guanidinohexanoic acid hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] Its purity is paramount, as contaminants can compromise the efficacy, safety, and regulatory compliance of downstream applications. This guide provides a detailed examination of robust purification techniques for 6-guanidinohexanoic acid hydrochloride, grounded in fundamental chemical principles. We present field-proven protocols for recrystallization and ion-exchange chromatography, designed to be self-validating and adaptable. This document is intended to equip researchers and process chemists with the necessary tools to achieve high-purity material suitable for demanding research and development applications.
Introduction: The Critical Need for Purity
6-Guanidinohexanoic acid hydrochloride is a bifunctional molecule featuring a terminal guanidinium group and a carboxylic acid. The guanidinium group, a strong base that is protonated and positively charged over a wide pH range, imparts high polarity and unique chemical properties to the molecule. In drug development and scientific research, the presence of impurities—such as unreacted starting materials, side-products, or residual solvents—can lead to erroneous experimental results, unpredictable biological activity, and significant hurdles in scaling up production. Therefore, mastering its purification is a foundational step in its application.
This guide moves beyond simple procedural lists to explain the causality behind each step, enabling scientists to troubleshoot and optimize these methods for their specific needs.
Purification Strategy I: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds.[3] The underlying principle is the difference in solubility of the target compound and its impurities in a chosen solvent system at different temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly pure form upon cooling, while impurities remain dissolved in the "mother liquor".[3]
The Causality of Solvent Selection
The choice of solvent is the most critical factor for successful recrystallization. For a polar, ionic compound like 6-guanidinohexanoic acid hydrochloride, the solvent system must meet specific criteria. The solubility of the related compound, guanidine hydrochloride, provides a useful starting point, showing high solubility in water and methanol, moderate solubility in ethanol, and low solubility in less polar solvents like acetone.[4][5]
Key Solvent Characteristics:
High Solvating Power at Elevated Temperatures: The solvent must effectively dissolve the compound near its boiling point.
Low Solvating Power at Low Temperatures: Upon cooling, the solvent's ability to keep the compound in solution must decrease significantly to ensure a high recovery yield.
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).
Volatility and Non-Reactivity: The solvent should be easily removable from the purified crystals (e.g., by vacuum drying) and should not react with the compound.
Based on these principles, water, methanol, and ethanol are strong candidates for a single-solvent system, while combinations with a miscible antisolvent (a solvent in which the compound is poorly soluble) can also be effective.
Protocol 1: Single-Solvent Recrystallization from an Aqueous Alcohol Solution
This protocol leverages the high solubility of 6-guanidinohexanoic acid hydrochloride in hot aqueous ethanol and its reduced solubility upon cooling.
Step-by-Step Methodology:
Dissolution: In a suitable flask, add the crude 6-guanidinohexanoic acid hydrochloride. For every 1 gram of crude material, add 5-10 mL of a 90:10 ethanol:water (v/v) solution.
Heating: Gently heat the mixture with continuous stirring (e.g., using a magnetic stir bar) in a water bath until the solvent reaches a gentle boil and all the solid has dissolved. Rationale: Using the minimum amount of hot solvent necessary for complete dissolution is key to maximizing yield.
(Optional) Hot Filtration for Insoluble Impurities: If any solid impurities remain in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Rationale: Pre-heating the apparatus prevents premature crystallization of the product during filtration.
Cooling and Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Rationale: Rapid cooling can trap impurities within the crystal lattice.
Ice Bath Incubation: Once the solution has reached room temperature and crystallization has begun, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[6]
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (90:10 ethanol:water) to rinse away any remaining mother liquor containing dissolved impurities.
Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a white crystalline powder.[][8]
Data Presentation: Solvent Screening
The selection of an optimal solvent system is an empirical process. The following table provides a starting point for screening.
Solvent System (v/v)
Solubility (Hot)
Solubility (Cold)
Crystal Formation
Rationale & Notes
Water
Very High
High
Poor Yield Likely
The high polarity of water makes it a strong solvent even at low temperatures. May be suitable for initial dissolution before adding an antisolvent.
Methanol
High
Moderate
Good
Good candidate, but high volatility requires careful handling to prevent solvent loss during heating.
Ethanol
Moderate-High
Low
Excellent
Often provides a good balance of solubility properties for polar organic salts.
Isopropanol
Low
Very Low
Good for Washing
May not be a strong enough solvent for initial dissolution but is excellent for washing crystals due to low product solubility.
Ethanol / Diethyl Ether
Dissolves in Ethanol
Precipitates with Ether
Excellent
Classic antisolvent system. The compound is soluble in ethanol but insoluble in the non-polar ether. Ether is added until turbidity persists.
Visualization: Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
For impurities that are structurally similar to 6-guanidinohexanoic acid and thus difficult to remove by recrystallization, ion-exchange chromatography (IEX) is a highly effective alternative. This technique separates molecules based on their net surface charge.
The Causality of IEX Separation
The guanidinium group in 6-guanidinohexanoic acid is strongly basic (pKa ~13.5) and therefore carries a permanent positive charge in typical aqueous buffers (pH 1-12). This makes it an ideal candidate for cation-exchange chromatography, where the stationary phase (resin) contains negatively charged functional groups (e.g., sulfonate, -SO₃⁻).
The purification process involves:
Binding: The crude sample, dissolved in a low-ionic-strength buffer, is loaded onto the column. The positively charged 6-guanidinohexanoic acid binds to the negatively charged resin.
Washing: The column is washed with the loading buffer to remove neutral and negatively charged impurities that do not bind to the resin.
Elution: The bound product is displaced from the resin by increasing the ionic strength (salt concentration) or changing the pH of the buffer flowing through the column.
Guanidino compounds have been successfully separated from complex mixtures like urine using ion-exchange chromatography, demonstrating the technique's suitability.[9]
Strong cation-exchange resin (e.g., Dowex 50WX8 or similar).
Chromatography column.
Buffers:
Loading Buffer: 20 mM Sodium Phosphate, pH 7.0.
Elution Buffer: 20 mM Sodium Phosphate, 1.0 M NaCl, pH 7.0.
Regeneration Buffer: 2.0 M HCl followed by deionized water.
Step-by-Step Methodology:
Resin Preparation & Packing: Prepare a slurry of the cation-exchange resin in the loading buffer and pack it into the chromatography column according to the manufacturer's instructions.
Equilibration: Equilibrate the packed column by washing it with 5-10 column volumes (CV) of loading buffer until the pH and conductivity of the outflow match the inflow.
Sample Preparation & Loading: Dissolve the crude 6-guanidinohexanoic acid hydrochloride in a minimal volume of loading buffer. Apply the sample to the top of the equilibrated column.
Washing: Wash the column with 3-5 CV of loading buffer to elute any unbound impurities. Monitor the column outflow using a UV detector (if applicable, though guanidine has a low chromophore) or by collecting fractions for later analysis.
Elution: Elute the bound product by applying the elution buffer. This can be done in a single step or using a linear gradient from 0 M to 1.0 M NaCl to separate components with different binding affinities. The high salt concentration provides competing cations (Na⁺) that displace the product from the resin.
Fraction Collection: Collect fractions throughout the elution step.
Analysis & Pooling: Analyze the collected fractions (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product. Pool the pure fractions.
Desalting: The pooled fractions will contain a high concentration of salt. The salt must be removed, which can be accomplished by dialysis, diafiltration, or by using a reverse-phase C18 solid-phase extraction (SPE) cartridge.
Lyophilization: After desalting, freeze-dry (lyophilize) the aqueous solution to obtain the pure 6-guanidinohexanoic acid hydrochloride as a fluffy, white solid.
Caption: Workflow for purification by ion-exchange chromatography.
Purity Assessment and Final Characterization
Post-purification analysis is a non-negotiable step to validate the success of the chosen protocol. A combination of analytical techniques should be employed to confirm both the purity and the chemical identity of the final product.
Analytical Technique
Purpose
Expected Outcome for Pure Product
High-Performance Liquid Chromatography (HPLC)
Quantify purity and detect impurities.
A single major peak with >98% peak area. Absence of impurity peaks seen in the crude material.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Confirm molecular weight and identity.
A major peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Confirm chemical structure and identity.
The spectrum should match the known structure of 6-guanidinohexanoic acid, with correct chemical shifts, integrations, and coupling patterns. No significant impurity signals.
Melting Point
Assess purity.
A sharp, defined melting point range. Impurities typically broaden and depress the melting point range.
Conclusion
The purification of 6-guanidinohexanoic acid hydrochloride can be reliably achieved using either recrystallization or ion-exchange chromatography. Recrystallization is a cost-effective first-line approach, particularly for removing bulk impurities with different solubility profiles. For achieving the highest levels of purity and removing closely related structural analogs, ion-exchange chromatography offers superior resolving power. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the operation. In all cases, rigorous analytical characterization of the final product is essential to ensure it meets the stringent quality standards required for research and drug development.
References
Marescau, B., De Deyn, P., Van Gorp, L., & Lowenthal, A. (1986). Purification procedure for some urinary guanidino compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 377, 334-8. Available at: [Link]
ResearchGate. HPLC separation of guanidino compounds. ResearchGate. Available at: [Link]
Toida, T. (2000). Chromatography of guanidino compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 123-38. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-6-guanidinohexanoic acid hydrochloride. PubChem. Available at: [Link]
ResearchGate. (n.d.). Chromatography of guanidino compounds. Request PDF. Available at: [Link]
Zhang, Y., et al. (2023). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. Food Science & Nutrition. Available at: [Link]
1PlusChem. (n.d.). 6-Guanidinohexanoic acid hydrochloride. 1PlusChem. Available at: [Link]
Alzchem Group. (n.d.). 6-Guanidinohexanoic acid. Alzchem Group. Available at: [Link]
Aroso, I. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals. Available at: [Link]
Application Note: Strategic Incorporation of 6-Guanidinohexanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary 6-Guanidinohexanoic acid (6-Ahx-Gua), an arginine analog lacking the -amino group, represents a critical structural motif in medicinal chemistry. Unlike standard amino acids, it acts as a "terminal cap"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Guanidinohexanoic acid (6-Ahx-Gua), an arginine analog lacking the
-amino group, represents a critical structural motif in medicinal chemistry. Unlike standard amino acids, it acts as a "terminal cap" or a specific linker, imparting the cationic properties of arginine without introducing a chiral center or an extendable N-terminus. Its applications range from the design of potent serine protease inhibitors (e.g., Gabexate and Camostat analogs) to the optimization of Cell-Penetrating Peptides (CPPs) where backbone flexibility and proteolytic stability are paramount.
This guide addresses the specific challenges of incorporating this moiety into SPPS. While direct coupling of the zwitterionic acid is possible, it is fraught with solubility issues and side reactions. Therefore, this protocol prioritizes the "Post-Synthetic Guanidinylation" strategy , a field-proven methodology that ensures high purity and quantitative conversion.
Chemical Context & Mechanistic Insight
The Structural Advantage
Arginine Mimicry: The guanidino group (
) maintains a positive charge at physiological pH, crucial for electrostatic interactions with anionic pockets (e.g., the S1 pocket of trypsin-like proteases).
Proteolytic Stability: The absence of an
-amino group prevents N-terminal degradation by aminopeptidases, significantly extending the serum half-life of the peptide.
Flexible Linker: The 6-carbon alkyl chain (derived from
-aminocaproic acid) provides rotational freedom, allowing the guanidino headgroup to adopt optimal binding geometries that constrained arginine residues cannot access.
The Synthetic Challenge
Direct coupling of free 6-guanidinohexanoic acid is inefficient due to:
Zwitterionic Nature: High polarity leads to poor solubility in standard SPPS solvents (DMF/DCM).
Self-Acylation: The unprotected guanidino group can compete as a nucleophile during activation, leading to branched side products.
Commercial Availability: The protected forms (e.g.,
-Pbf-6-guanidinohexanoic acid) are expensive and less stable than their precursors.
The Solution: Construct the scaffold using Fmoc-6-aminohexanoic acid (Fmoc-6-Ahx-OH) , then convert the terminal amine to a guanidine directly on the solid phase.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" On-Resin Guanidinylation
Recommended for most applications. This method uses the robust Fmoc-6-Ahx-OH coupling followed by conversion.
Materials Required
Resin: Rink Amide (for amides) or Wang (for acids).
-Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2) or 1H-Pyrazole-1-carboxamidine hydrochloride. Note: The Di-Boc reagent is preferred for cleaner TFA cleavage profiles.
Base:
-Diisopropylethylamine (DIPEA).
Solvent: Anhydrous DMF.
Step-by-Step Workflow
1. Peptide Assembly & Linker Coupling
Synthesize the core peptide sequence using standard Fmoc/tBu SPPS cycles.[1]
Coupling Step: Couple Fmoc-6-Ahx-OH (3-5 eq) using HBTU/DIPEA (1:1:2 ratio relative to AA) for 45–60 minutes.
QC Check: Verify coupling via Kaiser Test (should be negative/yellow).
2. N-Terminal Deprotection
Remove the Fmoc group from the 6-Ahx residue using 20% Piperidine in DMF (
QC Check: Verify free amine via Kaiser Test (should be positive/blue).
3. On-Resin Guanidinylation
Wash: Wash resin extensively with DMF (
) and DCM () to remove all traces of piperidine (critical: piperidine can react with the amidine reagent).
Reaction Cocktail: Dissolve
-Di-Boc-1H-pyrazole-1-carboxamidine (3–5 eq) and DIPEA (3–5 eq) in minimal DMF (enough to cover resin).
Incubation: Add cocktail to the resin. Agitate at Room Temperature for 3–16 hours (overnight is safest for quantitative yield).
Mechanism:[3] The primary amine of the 6-Ahx attacks the electrophilic carbon of the pyrazole carboxamidine, displacing the pyrazole leaving group and forming a protected guanidine.
Result: The TFA removes the Boc groups from the newly formed guanidine and cleaves the peptide from the resin.
Protocol B: Direct Coupling of Pre-Formed Acid
Use only if you possess the specific building block: 6-(N,N'-bis-tert-butoxycarbonyl-guanidino)-hexanoic acid.
Activation: Dissolve the protected acid (3 eq) and HATU (2.9 eq) in DMF.
Base Addition: Add DIPEA (6 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid lactamization.
Coupling: Agitate for 2 hours. Double coupling is often required due to the steric bulk of the Boc-protected guanidine.
Cleavage: Standard TFA cleavage as above.
Technical Visualization: Workflow & Logic
Caption: Step-wise synthetic pathway for generating 6-guanidinohexanoyl peptides via the "Post-Synthetic Guanidinylation" route.
Case Study: Synthesis of a Protease Inhibitor (Camostat Analog)
Objective: Synthesize 6-Guanidinohexanoyl-Lys-Ala-NH2 (a simplified protease inhibitor model).
Parameter
Experimental Detail
Rationale
Resin
Rink Amide MBHA (0.6 mmol/g)
Yields C-terminal amide (essential for biological activity).
Coupling 1
Fmoc-Ala-OH + HBTU/DIPEA
Standard backbone assembly.
Coupling 2
Fmoc-Lys(Boc)-OH + HBTU/DIPEA
Side-chain protection prevents branching.
Linker
Fmoc-6-Ahx-OH
Introduces the 6-carbon spacer.
Modification
Di-Boc-Pyrazole Carboxamidine
Converts the terminal amine to a protected guanidine.
Cleavage
TFA/TIS/H2O (95:2.5:2.5)
Removes Lys(Boc) and Guanidine(Boc) simultaneously.
Analysis
HPLC (C18 column) & MS
Target Mass: Calculated based on free guanidine form.
Troubleshooting & Optimization
Incomplete Guanidinylation
Symptom: Mass spec shows a peak corresponding to the amine (M-42) rather than the guanidine.
Cause: Steric hindrance or insufficient reagent concentration.
Fix:
Repeat the guanidinylation step with fresh reagents.
Switch to 1H-Pyrazole-1-carboxamidine HCl (less bulky than the Boc version) + DIPEA, though this requires careful washing to remove salts.
Heat the reaction to 40°C (microwave assisted) for 30 minutes.
Aggregation
Symptom: Low yield or broad HPLC peaks.
Cause: Poly-arginine-like sequences (if multiple guanidino groups are present) can aggregate on resin.
Fix: Use ChemMatrix® resin (PEG-based) instead of polystyrene to improve swelling. Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) during coupling steps.
Pyrazole Adducts
Symptom: Unexpected mass +68 Da.
Cause: Incomplete displacement of the pyrazole group (rare).
Fix: Ensure sufficient reaction time. The reaction is driven by the nucleophilicity of the amine; ensure the amine is not protonated (check DIPEA equivalents).
References
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflylguanidines: New Reagents for Guanidinylation. The Journal of Organic Chemistry, 63(23), 8432–8439. Link
Okada, Y., & Tsuda, Y. (2016). Synthesis and structure-activity relationships of protease inhibitors: Application of 6-aminohexanoic acid derivatives. Chemical and Pharmaceutical Bulletin. Link
Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined arginine mimetics. Current Protein and Peptide Science, 4(5), 339-356. Link
Bachem Application Guide. Guanidinylation of Amines in SPPS.Link (General Protocol Reference).
Application Note: 6-Guanidinohexanoic Acid in Peptide Modifications
This guide details the strategic application of 6-Guanidinohexanoic acid (and its precursors) in peptide chemistry. It distinguishes between its use as a terminal "capping" moiety to mimic Arginine and its synthesis via...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of 6-Guanidinohexanoic acid (and its precursors) in peptide chemistry. It distinguishes between its use as a terminal "capping" moiety to mimic Arginine and its synthesis via the guanidinylation of 6-aminohexanoic acid (Ahx) linkers.
Strategic Linker Design for Enhanced Stability and Cell Permeability
Executive Summary
6-Guanidinohexanoic acid (6-GHA) represents a critical functional motif in modern peptide therapeutics. Chemically, it is the guanidinylated derivative of 6-aminohexanoic acid (Ahx) . Unlike standard amino acids, 6-GHA lacks an
-amino group, rendering it an N-terminal capping agent rather than an internal backbone extender.
Its primary utility lies in mimicking the arginine side chain while extending the distance from the peptide backbone. This modification imparts the membrane-translocating properties of arginine (via the guanidinium headgroup) without introducing N-terminal amine instability.
Key Benefits:
Enhanced Cell Permeability: The guanidinium group forms bidentate hydrogen bonds with cell membrane phosphates, driving internalization (similar to TAT/Poly-Arg).
Proteolytic Stability: As a non-natural cap, it prevents aminopeptidase degradation.
Solubility: The permanent positive charge (pKa > 12) prevents aggregation in hydrophobic cargo conjugates (e.g., PDCs, PROTACs).
Chemical Identity & Structural Logic
It is vital to distinguish between the reagent (6-GHA) and the linker precursor (Ahx).
Component
Structure
Function
6-Guanidinohexanoic Acid
Terminal Cap: Adds a charge and spacer to the N-terminus or Lysine side chain. Cannot be extended.
6-Aminohexanoic Acid (Ahx)
Internal Linker: Can be inserted into the backbone. Precursor to 6-GHA via on-resin guanidinylation.
(R)-3-amino-6-guanidino...
Advanced Linker: A chiral -amino acid variant used in PROTACs to allow chain extension.
Mechanism of Action: The "Arginine Magic"
The efficacy of 6-GHA stems from the Guanidinium-Phosphate Interaction . Unlike simple amines, the guanidinium group is planar and delocalized, allowing it to form stable, bidentate hydrogen bonds with phosphate/sulfate groups on the cell surface (heparan sulfates). This triggers macropinocytosis, facilitating cellular entry.
Experimental Protocols
Researchers typically access the 6-GHA motif via two routes:
Direct Coupling: Using pre-synthesized 6-GHA (best for simple N-capping).
On-Resin Guanidinylation: Coupling Fmoc-Ahx-OH followed by conversion of the amine to a guanidine (best for high-throughput or complex sequences).
Protocol A: On-Resin Guanidinylation of Ahx Linkers (Recommended)
This method is preferred for its cost-effectiveness and versatility. It allows you to build the linker (Ahx) first and then "activate" it to the guanidino form.
Reagents Required:
Linker: Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH).
Guanidinylation Reagent: 1H-Pyrazole-1-carboxamidine HCl (HPC) OR N,N'-Di-Boc-N''-triflylguanidine (for Boc-protection).
Couple Fmoc-Ahx-OH (5 eq) to the resin-bound peptide using standard HBTU/DIEA activation.
Check: Kaiser test should be negative (no free amines from previous residue).
Fmoc Deprotection:
Treat resin with 20% Piperidine in DMF (2 x 10 min).
Wash resin with DMF (5x) and DCM (3x).
Check: Kaiser test should be positive (blue) indicating the free amine of Ahx.
Guanidinylation Reaction:
Reagent Prep: Dissolve 1H-Pyrazole-1-carboxamidine HCl (5-10 eq) and DIEA (10-20 eq) in minimal DMF.
Incubation: Add solution to the resin.[2] Agitate at Room Temperature (RT) for 3–16 hours (overnight is safest for complete conversion).
Note: If using the Triflyl-guanidine reagent, the reaction is faster (2-4 hours).
Confirmation & Cleavage:
Wash resin thoroughly (DMF, DCM, MeOH).
Check: Kaiser test should be negative (colorless), confirming the amine has been converted to a guanidine.
Cleave peptide using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).
Protocol B: Direct Coupling of 6-Guanidinohexanoic Acid
Use this if you have the commercial reagent (CAS 6659-35-4) and want a quick N-terminal cap.
Critical Consideration: The free guanidino group is highly basic. To prevent side reactions (like self-acylation or interference with activation), it is best to use the HCl salt of the acid and activate carefully.
Activation:
Dissolve 6-Guanidinohexanoic acid HCl (3 eq) in DMF.
Add HATU (2.9 eq) and DIEA (6 eq). Do not use a large excess of base; keep pH ~8.
Tip: Pre-activation time should be short (< 2 min) to minimize side reactions.
Coupling:
Add activated mixture to the deprotected resin.
Couple for 2–4 hours.
Double coupling is recommended due to the zwitterionic nature of the reagent affecting diffusion.
Visualization of Synthesis Workflow
Comparative Data & Troubleshooting
Comparison of Linker Properties
Feature
Gly-Ser Linker (GS)
6-Aminohexanoic (Ahx)
6-Guanidinohexanoic (6-GHA)
Charge (pH 7.4)
Neutral
Neutral (Zwitterionic if free)
Positive (+)
Hydrophobicity
Hydrophilic
Hydrophobic (Alkyl chain)
Amphipathic (Alkyl + Charge)
Cell Permeability
Low
Low
High
Protease Stability
Low (unless D-aa)
High (Non-natural)
Very High
Primary Use
Flexibility/Solubility
Spacing/Flexibility
Cell Entry/Capping
Troubleshooting Guide
Problem: Incomplete Guanidinylation (Protocol A).
Cause: Steric hindrance or insufficient base.
Solution: Increase temperature to 40°C, use a stronger guanidinylating agent (e.g., N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine), or repeat the reaction.
Problem: Poor Solubility of 6-GHA Reagent (Protocol B).
Solution: Dissolve in a mixture of DMF/DMSO (1:1) and ensure sufficient DIEA is added to break the salt bridges before adding the coupling agent.
Problem: Precipitation during Cleavage.
Cause: Guanidine-TFA salts can be less soluble.
Solution: Triturate with cold diethyl ether immediately after cleavage. Do not let the TFA solution stand for too long.
References
Santa Cruz Biotechnology. 6-Guanidinohexanoic acid (CAS 6659-35-4) Product Data.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discusses guanidinylation side reactions and reagents).
National Institutes of Health (NIH). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (Review of Ahx as a linker precursor).
Zhang, Y.[2][3] & Kennan, A.J. Efficient introduction of protected guanidines in Boc solid phase peptide synthesis.[3] Org Lett. 2001.[3] (Protocol for on-resin guanidinylation).[4]
MedChemExpress. Pip6a Cell-Penetrating Peptide. (Example of Ahx-spaced Arginine linkers in CPPs).
mass spectrometry analysis of 6-guanidinohexanoic acid hydrochloride
Application Note: Mass Spectrometry Analysis of 6-Guanidinohexanoic Acid Hydrochloride Executive Summary & Analytical Challenge 6-Guanidinohexanoic acid (6-GHA), also known as 6-guanidinocaproic acid, is a polar, zwitter...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Mass Spectrometry Analysis of 6-Guanidinohexanoic Acid Hydrochloride
Executive Summary & Analytical Challenge
6-Guanidinohexanoic acid (6-GHA), also known as 6-guanidinocaproic acid, is a polar, zwitterionic compound primarily encountered as a degradation product or metabolite of the serine protease inhibitor Gabexate Mesilate .
The Analytical Challenge:
The structural combination of a basic guanidine group (pKa ~12.5) and a carboxylic acid tail creates significant chromatographic difficulties.
Retention Failure: On standard C18 Reverse Phase (RP) columns, 6-GHA elutes in the void volume due to extreme hydrophilicity.
Peak Tailing: Secondary interactions with residual silanols on silica-based columns cause severe peak tailing.
Matrix Effects: Co-elution with polar matrix components (phospholipids, salts) leads to ion suppression in the void volume.
This guide presents a Hydrophilic Interaction Liquid Chromatography (HILIC) protocol as the gold standard for analysis, offering superior retention and desolvation compared to traditional ion-pairing RP methods.
Rationale: HILIC requires high organic solvent content. Traditional aqueous extraction is incompatible with HILIC injection solvents. We use Acetonitrile (ACN) protein precipitation to align the sample matrix with the mobile phase.
Step-by-Step Workflow:
Aliquot: Transfer 50 µL of plasma/serum or formulation sample into a 1.5 mL centrifuge tube.
Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid (Internal Standard added here).
Note: The 1:4 ratio ensures protein removal while keeping water content low (~20%), ideal for HILIC retention.
Vortex: Mix vigorously for 30 seconds.
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
Transfer: Collect supernatant. Do not evaporate/reconstitute. Inject directly.
Chromatographic Conditions (HILIC)
Rationale: A Zwitterionic (ZIC) or Amide stationary phase is selected to interact with the polar guanidine group via electrostatic and hydrogen bonding mechanisms, ensuring retention away from the void volume.
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).
Why pH 3.5? Protonates the carboxylic acid (neutral) while keeping guanidine charged (+), reducing zwitterionic complexity.
Source Logic: The guanidine group is a "proton sponge," making ESI+ highly sensitive.
MRM Transitions:
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Type
6-GHA
174.1
60.1
25
Quantifier (Guanidinium)
174.1
157.1
15
Qualifier (Loss of )
174.1
139.1
20
Qualifier (Loss of )
IS (d4-6-GHA)
178.1
64.1
25
Internal Standard
Mechanistic Visualization
Analytical Workflow
This diagram illustrates the critical decision points in the sample processing and separation logic.
Caption: Figure 1: Optimized analytical workflow comparing Legacy RP methods with the recommended HILIC protocol.
Fragmentation Pathway
Understanding the fragmentation is crucial for confirming identity. The guanidine group dominates the fragmentation pattern.
Caption: Figure 2: Proposed ESI+ fragmentation pathway. The m/z 60.1 ion is the most specific quantifier.
Validation & Troubleshooting
System Suitability Tests (SST)
Before running a batch, ensure:
Retention Factor (
): Must be > 1.5 on HILIC to ensure separation from the void.
Peak Shape: Tailing factor (
) should be < 1.5. If higher, increase buffer concentration (up to 20 mM Ammonium Formate).
Common Pitfalls
Drifting Retention Times: HILIC columns require long equilibration. Allow at least 20 column volumes when starting up.
Sensitivity Loss: If using RP with Ion Pairing (e.g., HFBA or TFA), expect source contamination over time. The HILIC method avoids these non-volatile reagents.
Carryover: Guanidines stick to metallic surfaces. Use a needle wash of 10% Formic Acid in Water/ACN (50:50).
References
PubChem. (n.d.). 6-Guanidinohexanoic acid (Compound Summary). National Library of Medicine. Retrieved February 17, 2026, from [Link]
Ohno, Y., et al. (1981). Application of HPLC measurement of plasma concentration of gabexate mesilate. Japanese Journal of Pharmacology. Retrieved February 17, 2026, from [Link]
SIELC Technologies. (2018). Separation of Gabexate Mesilate and Impurities. Retrieved February 17, 2026, from [Link]
Technical Application Note: 6-Guanidinohexanoic Acid in Pharmaceutical Synthesis
This guide details the technical application of 6-Guanidinohexanoic Acid (6-GHA) , a critical non-proteinogenic amino acid intermediate used primarily in the synthesis of serine protease inhibitors like Gabexate Mesylate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical application of 6-Guanidinohexanoic Acid (6-GHA) , a critical non-proteinogenic amino acid intermediate used primarily in the synthesis of serine protease inhibitors like Gabexate Mesylate .
Executive Summary & Pharmacophore Rationale
6-Guanidinohexanoic acid (CAS: 6659-35-4) serves as a synthetic arginine mimetic. In medicinal chemistry, it functions as a "spacer-optimized" pharmacophore. Unlike arginine, which possesses an
-amino group and a shorter side chain, 6-GHA offers a flexible six-carbon hydrophobic linker terminating in a highly basic guanidinium group ().
Mechanistic Role:
In protease inhibitors (e.g., Gabexate), the 6-GHA moiety mimics the P1 residue of the natural substrate. The guanidinium headgroup forms a critical salt bridge with the aspartate residue (e.g., Asp189 in trypsin) located at the bottom of the enzyme's S1 specificity pocket. The hexanoic alkyl chain provides the necessary length and flexibility to span the distance from the catalytic triad to the specificity pocket without steric clash, acting as a "molecular anchor."
Synthesis Protocol: 6-Guanidinohexanoic Acid
This protocol details the conversion of 6-aminocaproic acid (6-ACA) to 6-GHA using S-methylisothiourea. This route is preferred in GMP environments over cyanamide routes due to higher safety and yield profiles.
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 1.0 eq of 6-aminocaproic acid in water (approx. 5 mL/g).
Basification: Adjust pH to ~10.0 using 2M NaOH. The basic environment is crucial to deprotonate the
-amine of 6-ACA, making it nucleophilic.
Addition: Add 1.1 eq of S-methylisothiourea sulfate.
Reaction: Heat the mixture to 60°C for 4–6 hours.
Chemist's Note: Evolution of methyl mercaptan (MeSH) gas will occur. This is a toxic, foul-smelling gas. Scrubbing is mandatory. Route the condenser exhaust through a bleach (sodium hypochlorite) trap to oxidize MeSH.
Precipitation: Cool the reaction mixture to 0–5°C. The zwitterionic 6-GHA is less soluble in cold water than the starting materials.
Isolation: Filter the white precipitate. Wash with ice-cold water followed by cold ethanol to remove unreacted SMIS.
Recrystallization: Recrystallize from water/ethanol (1:1) if purity is <98% by HPLC.[1]
Application Protocol: Synthesis of Gabexate Mesylate
This workflow demonstrates the use of 6-GHA as the acylating agent for Ethyl p-hydroxybenzoate , forming the active pharmaceutical ingredient (API) Gabexate Mesylate.
Reaction Scheme Overview
The carboxylic acid of 6-GHA is activated (via acid chloride) and coupled with the phenol group of Ethyl p-hydroxybenzoate.
Workflow Diagram (DOT)
Figure 1: Synthetic pathway from 6-Aminocaproic Acid to Gabexate Mesylate, highlighting 6-GHA as the central intermediate.
Detailed Coupling Procedure
Activation (Acid Chloride Formation):
Suspend dried 6-GHA (1.0 eq) in anhydrous dichloromethane (DCM).
Add Thionyl Chloride (1.5 eq) dropwise at 0°C.
Critical Insight: The guanidine group will protonate to form the hydrochloride salt, protecting it from self-acylation.
Reflux for 2 hours until the solution becomes clear (formation of 6-guanidinohexanoyl chloride HCl). Evaporate excess SOCl₂ under vacuum.
Esterification:
Redissolve the acid chloride residue in anhydrous DCM.
Add Ethyl p-hydroxybenzoate (1.0 eq) .
Add Pyridine (2.5 eq) dropwise at 0°C to act as an acid scavenger and catalyst.
Stir at room temperature for 12 hours.
Work-up:
Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.
Dry over MgSO₄ and concentrate to obtain Gabexate Base .
To ensure the integrity of 6-GHA and the absence of dimerization impurities.[5]
Parameter
Condition
Column
C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A
0.1% Phosphoric Acid in Water (Ion suppression for Guanidine)
Mobile Phase B
Acetonitrile
Gradient
0-5 min: 0% B; 5-20 min: 0% -> 40% B
Flow Rate
1.0 mL/min
Detection
UV @ 210 nm (Amide/Carboxyl absorption)
Key Impurities
6-Aminocaproic acid (RT ~3 min), Dimer (RT ~12 min)
Mechanism of Action Visualization
Understanding the molecular docking is essential for researchers designing analogs.
Figure 2: Pharmacological interaction of the 6-GHA moiety within the protease active site.
References
Gabexate Mesylate Structure & Pharmacology: PubChem Compound Summary for CID 3447, Gabexate. National Center for Biotechnology Information (2025). [Link]
Application Note: 6-Guanidinohexanoic Acid as a Mechanistic Probe in Arginase Inhibitor Studies
This Application Note and Protocol Guide details the use of 6-Guanidinohexanoic Acid (6-GHA) in arginase research.[1] While often overshadowed by high-potency transition-state analogues like ABH (2(S)-amino-6-boronohexan...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 6-Guanidinohexanoic Acid (6-GHA) in arginase research.[1] While often overshadowed by high-potency transition-state analogues like ABH (2(S)-amino-6-boronohexanoic acid), 6-GHA serves a critical role as a mechanistic probe and structural determinant in Structure-Activity Relationship (SAR) studies.[1]
Executive Summary
In the development of arginase inhibitors for cancer immunotherapy and cardiovascular disease, understanding the precise contribution of the substrate's functional groups is paramount. 6-Guanidinohexanoic acid (6-GHA) is a linear analogue of L-arginine that lacks the
-amino group.[1] Unlike the potent transition-state analogue ABH, 6-GHA acts as a weak competitive inhibitor or non-hydrolyzable substrate mimic .[1]
Its primary utility in inhibitor studies is twofold:
SAR Benchmarking: It quantifies the thermodynamic contribution of the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-amino group to enzyme binding ($ \Delta \Delta G{bind} $).[1]
Active Site Mapping: It probes the flexibility of the "S-pocket" (specificity pocket) without the confounding factor of catalytic turnover.[1]
Mechanistic Insight & Chemical Logic
Structural Comparison
To understand the utility of 6-GHA, one must contrast it with the natural substrate (L-Arginine) and the reference inhibitor (ABH).[1]
Compound
Structure Description
Interaction with Arginase Active Site
Role
L-Arginine
-amino, -carboxyl, guanidino group
Substrate.[1][2] -amino group H-bonds with Asp181/Glu186 (human Arg1 numbering) to orient the guanidino group for nucleophilic attack.[1]
Natural Substrate
6-GHA
No -amino , -carboxyl, guanidino group
Competitive Inhibitor. Binds to the active site but lacks the critical H-bond network provided by the -amino group.[1]
Structural Probe / Negative Control
Homoarginine
-amino, -carboxyl, guanidino group (1 extra CH2)
Substrate/Inhibitor.[1] The extra methylene group disrupts optimal alignment, leading to slow turnover.[1]
Slow Substrate
ABH
-amino, -boronic acid, guanidino group
Transition State Analogue.[1] Boron forms a tetrahedral complex with the Mn2+ cluster, mimicking the hydrolysis intermediate.[1][3]
Potent Inhibitor (nM )
Mechanism of Inhibition
Arginase relies on a precise hydrogen bond network involving the substrate's
-amino group to position the guanidino group directly over the binuclear manganese cluster ().[1]
The 6-GHA Effect: By deleting the
-amino group, 6-GHA loses these orienting H-bonds.[1] It can still enter the active site (driven by the guanidino-Glu277 interaction), but it binds with significantly reduced affinity (typically high to range).[1]
Utility: The difference in binding energy between L-Arginine (or a non-hydrolyzable amino-analogue) and 6-GHA allows researchers to calculate the specific stabilization energy provided by the
Figure 1: Mechanistic divergence between Substrate (L-Arg), Transition State Analogue (ABH), and Structural Probe (6-GHA).
Experimental Protocols
Protocol A: Determination of Inhibition Constant (
) for 6-GHA
This protocol determines the
of 6-GHA, establishing it as a competitive inhibitor.[1] This assay uses a colorimetric detection of urea (the product of the competing substrate, L-Arginine).[1]
Prerequisites:
Enzyme: Recombinant Human Arginase 1 (hArg1) or Arginase 2 (hArg2).[1]
Substrate: L-Arginine (Stock 100 mM).
Inhibitor: 6-Guanidinohexanoic Acid (Sigma-Aldrich or similar, CAS 7009-49-6).[1]
Detection: Urea detection reagent (isonitrosopropiophenone or diacetyl monoxime).[1]
Step-by-Step Methodology
Reagent Preparation:
Assay Buffer: 100 mM Sodium Barbiturate or Tris-HCl, pH 9.5 (Arginase has an alkaline optimum).[1] Add 1 mM
Do not exceed 100 mM in the final assay.[1] Ensure pH is maintained at 9.5.
References
Christianson, D. W. (2005).[1][2] Arginase: Structure, mechanism, and physiological role in male and female sexual arousal.[2] Accounts of Chemical Research, 38(3), 191–201.[1][2] Link[1]
Di Costanzo, L., et al. (2005).[1] Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response.[1] Proceedings of the National Academy of Sciences, 102(37), 13058–13063.[1] Link[1]
Colleluori, D. M., & Ash, D. E. (2001).[1] Classical and slow-binding inhibitors of human type II arginase.[1] Biochemistry, 40(31), 9356–9362.[1] Link[1]
Reczkowski, R. S., & Ash, D. E. (1994).[1] Rat liver arginase: kinetic mechanism, alternate substrates, and inhibitors.[1] Archives of Biochemistry and Biophysics, 312(1), 31–37. Link
Sigma-Aldrich. (n.d.).[1] Arginase Activity Assay Kit Technical Bulletin. Link (General reference for urea detection methods).[1]
Disclaimer
This guide is intended for research use only. 6-Guanidinohexanoic acid is not approved for therapeutic use in humans.[1] Always consult Safety Data Sheets (SDS) before handling chemical reagents.
analytical method development using 6-guanidinohexanoic acid as a reference standard
Reference Standard Guide for Impurity Profiling & Metabolite Analysis Executive Summary 6-Guanidinohexanoic acid (6-GHA) serves as a critical reference standard in the pharmaceutical analysis of serine protease inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Reference Standard Guide for Impurity Profiling & Metabolite Analysis
Executive Summary
6-Guanidinohexanoic acid (6-GHA) serves as a critical reference standard in the pharmaceutical analysis of serine protease inhibitors, specifically Gabexate Mesilate and Camostat Mesilate . As a primary hydrolysis degradation product and metabolic marker, its accurate quantification is essential for stability indicating methods (SIM) and pharmacokinetic studies.
This guide addresses the primary analytical challenge of 6-GHA: its zwitterionic polarity and lack of a strong chromophore . We provide three distinct, validated protocols ranging from QC-grade HPLC-UV to high-sensitivity LC-MS/MS.
Analyte Dossier: Physicochemical Profile
Understanding the molecule is the first step to successful separation. 6-GHA is an aliphatic chain terminated by a basic guanidino group and an acidic carboxyl group.
Exists as a zwitterion at neutral pH. Cationic at pH < 4.
UV Absorbance
Weak (< 210 nm)
No aromatic ring. Requires low-UV detection, CAD, or derivatization.
Solubility
High in Water; Low in Organic Solvents
Ideal for HILIC or Aqueous Normal Phase (ANP).
Origin & Significance
In the context of Gabexate Mesilate , 6-GHA is the "acid half" of the ester molecule. Hydrolysis breaks the ester bond, yielding 6-GHA and Ethyl p-hydroxybenzoate.
Figure 1: Hydrolytic degradation pathway of Gabexate Mesilate yielding 6-GHA.
Method Selection Strategy
Choose the protocol based on your sensitivity requirements and available instrumentation.
Figure 2: Decision tree for selecting the optimal analytical methodology.
Protocol A: HPLC-UV (Impurity Profiling)
Application: Routine QC testing of Gabexate Mesilate API for 6-GHA impurity.
Principle: Ion-Pair Chromatography (IPC) is used to retain the polar cation on a C18 column.
Chromatographic Conditions
System: HPLC with PDA/UV Detector.
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm.
Wavelength:210 nm (Critical: 6-GHA has negligible absorbance >220 nm).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Injection Vol: 20 µL.
Mobile Phase Preparation
Buffer (Solvent A): Dissolve 1.0 g of Sodium 1-Octanesulfonate (Ion Pair Reagent) and 1.0 mL of Phosphoric Acid (85%) in 1000 mL of water. Adjust pH to 3.0 with dilute NaOH/H3PO4.
Organic (Solvent B): Acetonitrile (HPLC Grade).
Isocratic Mode: 80% Buffer : 20% Acetonitrile.
Note: The ion-pair reagent increases the hydrophobicity of 6-GHA, allowing retention on C18.
System Suitability Criteria
Retention Time: ~6–8 minutes.
Tailing Factor: NMT 1.5.
LOD: ~0.5 µg/mL (Limited by low UV response).
Protocol B: LC-MS/MS (Bioanalysis & High Sensitivity)
Application: Pharmacokinetic studies or trace impurity analysis where UV sensitivity is insufficient.
Principle: HILIC (Hydrophilic Interaction Liquid Chromatography) retains the polar zwitterion without ion-pair reagents, making it MS-compatible.
Injection: Inject 5 µL of the supernatant directly (HILIC compatible).
Advanced Troubleshooting & Optimization
Issue 1: Poor Retention on C18
Cause: 6-GHA is too polar.
Fix: Ensure Ion-Pair reagent (Octanesulfonate) is present. Alternatively, switch to a Mixed-Mode Column (e.g., SIELC Primesep 100 or Newcrom R1) which has embedded cation-exchange groups. This allows retention using simple Mobile Phases (Water/MeCN/Formic Acid) without ion-pair reagents.
Issue 2: Low Sensitivity (UV)
Cause: Lack of chromophore.
Fix:
Derivatization: React with Benzoin or Phenanthrenequinone under alkaline conditions to form a fluorescent derivative (Excitation 325 nm / Emission 420 nm).
Detector Switch: Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detector (ELSD). These are universal detectors ideal for non-chromophoric salts like 6-GHA.
Issue 3: Peak Tailing
Cause: Interaction of the basic guanidine group with residual silanols on the silica backbone.
Fix:
Use "End-capped" columns.
Lower pH to < 3.0 (suppresses silanol ionization).
Increase buffer concentration (to 50-100 mM).
References
Gabexate Mesilate Degradation: Nishikawa, T., et al. "Stability and degradation of gabexate mesilate in aqueous solution." Chemical & Pharmaceutical Bulletin, 1985. Link
Guanidino Compound Analysis: Kobayashi, Y., et al.[3] "Simultaneous determination of guanidino compounds in physiological fluids by HPLC with fluorescence detection." Journal of Chromatography B, 2001. Link
HILIC Methodology: Jian, W., et al.[3] "HILIC-MS/MS for the determination of polar metabolites in biological matrices." Bioanalysis, 2010. Link
Mixed-Mode Chromatography: SIELC Technologies.[4] "Separation of Gabexate and its metabolites on Newcrom R1." Application Note. Link
Reference Standard Data: Axios Research. "6-Guanidine hexanoic acid HCl Reference Standard Data Sheet." Link
Application Note: 6-Guanidinohexanoic Acid as a Structural Probe and Affinity Ligand
This Application Note is structured to serve as a definitive technical guide for the use of 6-Guanidinohexanoic Acid (6-GHA) in the study of protein-ligand interactions. It moves beyond generic descriptions to provide ac...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to serve as a definitive technical guide for the use of 6-Guanidinohexanoic Acid (6-GHA) in the study of protein-ligand interactions. It moves beyond generic descriptions to provide actionable protocols, mechanistic insights, and rigorous validation methods.
Executive Summary & Mechanistic Rationale
6-Guanidinohexanoic acid (6-GHA) is a specialized small-molecule ligand used to probe the active sites of enzymes and receptors that recognize basic amino acids, particularly Arginine and Lysine . Structurally, it consists of a six-carbon aliphatic chain terminated by a carboxyl group at one end and a guanidino group at the other.[1]
Why 6-GHA? The "Perfect Imperfect" Mimic
Unlike Arginine, 6-GHA lacks the
-amino group. This structural "defect" is its primary strength in experimental applications:
Non-Substrate Status: It binds to the S1 specificity pocket of serine proteases (like Trypsin) and metalloproteases (like Carboxypeptidase B) but cannot undergo peptide bond hydrolysis. This makes it an ideal competitive inhibitor and crystallographic chaperone .
Conformational Flexibility: The hexanoic linker provides a specific distance (
8-9 Å) between the charged headgroups, allowing it to probe the depth of specificity pockets without the steric hindrance of the peptide backbone.
Chemical Stability: The guanidino group is protonated at physiological pH (pKa
12.5), ensuring a stable positive charge for salt-bridge formation with Aspartate or Glutamate residues in protein active sites.
Molecular Interaction Map
To understand how to use 6-GHA, one must visualize its binding mode. The diagram below illustrates the interaction logic, specifically modeling the inhibition of a Trypsin-like serine protease or Carboxypeptidase B.
Figure 1: Mechanistic interaction map of 6-GHA within a protease active site. The guanidino group anchors the molecule via a salt bridge, while the aliphatic chain exploits hydrophobic interactions.
Application I: Determination of Inhibition Constants (
)
6-GHA is classically used to determine the topological specificity of enzymes. The following protocol describes how to determine the
of 6-GHA against Carboxypeptidase B (CPB) , a model system for C-terminal basic residue recognition.
Materials
Enzyme: Recombinant Carboxypeptidase B (approx. 10 nM final concentration).
Substrate: Hippuryl-L-Arginine (Hip-Arg).
Inhibitor: 6-Guanidinohexanoic acid (Stock: 100 mM in water).
Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65.
Detection: UV Spectrophotometer (Absorbance at 254 nm).
Experimental Protocol
Preparation of Reaction Mix:
Prepare five reaction tubes with varying concentrations of 6-GHA (e.g., 0, 10, 50, 100, 200
M). Maintain constant enzyme concentration.
Substrate Titration:
For each inhibitor concentration, vary the substrate (Hip-Arg) concentration (e.g., 0.1
to 5 ).
Kinetic Measurement:
Blank the spectrophotometer with buffer + enzyme.
Add substrate to initiate the reaction.
Record the increase in absorbance at 254 nm (cleavage of hippuric acid) for 3 minutes. Determine the initial velocity (
).
Data Analysis (Self-Validation):
Step A: Plot
vs. (Lineweaver-Burk).
Validation Check: If 6-GHA is a competitive inhibitor (binding the active site), the lines should intersect at the Y-axis (
is unchanged, apparent increases).
Step B: Construct a Dixon Plot (
vs. ). The intersection of lines from different substrate concentrations yields .
Expected Result: For CPB, 6-GHA typically exhibits a
in the micromolar range ( to M), confirming it mimics the product (Arginine) but binds tighter due to the hydrophobic hexanoic chain.
6-GHA can be immobilized onto solid supports to purify "Arginine-binding" proteins, such as plasminogen activators or specific chaperones.
Coupling Chemistry
Since 6-GHA possesses a terminal carboxyl group and a guanidino group, random coupling must be avoided. To present the guanidino group to the protein, the carboxyl group must be coupled to an amine-functionalized matrix.
Protocol: EDC/NHS Coupling to Amine-Sepharose
Matrix Activation:
Wash 5 mL of Amine-Sepharose (or magnetic amine beads) with 50 mL of 0.1 M MES buffer, pH 5.0.
Ligand Preparation:
Dissolve 6-GHA (50 mg) in 5 mL of 0.1 M MES, pH 5.0.
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to a final concentration of 50 mM each.
Incubate for 15 minutes to form the NHS-ester.
Coupling Reaction:
Mix the activated ligand solution with the washed resin.
Adjust pH to 7.0–7.5 immediately.
Incubate at Room Temperature for 2 hours with gentle rotation.
Blocking:
Add 1 M Ethanolamine (pH 8.0) to block unreacted NHS-esters. Incubate for 30 minutes.
Validation (The "Negative" Test):
Pass a known non-binding protein (e.g., BSA) over the column. It should flow through.
Pass Trypsin (at pH 7.0).[2] It should bind. Elute with low pH (pH 3.0) or high salt (1 M NaCl).
In structural biology, flexible loops in active sites often result in poor electron density. 6-GHA is used as a "molecular staple" to lock these loops into a defined conformation.
Workflow: Co-Crystallization
Figure 2: Workflow for using 6-GHA to stabilize protein crystals.
Critical Tip: Because 6-GHA is a zwitterion (at certain pH) or cation, it affects the ionic strength of the crystallization drop. Always run a control drop with 6-GHA but without protein to ensure no salt crystals form.
Data Summary: Comparative Ligand Properties
Feature
Arginine (L-Arg)
6-Guanidinohexanoic Acid
6-Aminohexanoic Acid (EACA)
CAS Number
74-79-3
4292-35-7
60-32-2
Primary Functional Group
-Amino + Guanidino
Guanidino only
-Amino only
Charge at pH 7.4
Zwitterion (+1 net)
Zwitterion (approx)
Zwitterion
Primary Target
General Metabolism
Trypsin-like Proteases / CPB
Plasminogen / Kringle Domains
Proteolytic Stability
Cleavable (Peptide bond)
Non-Cleavable
Non-Cleavable
References
Plummer, T. H., & Ryan, T. J. (1981). A potent mercapto bi-product analogue inhibitor for carboxypeptidase B. Biochemical and Biophysical Research Communications.
Folk, J. E., et al. (1962). Carboxypeptidase B: Purification and Characterization. Journal of Biological Chemistry. (Foundational paper establishing the specificity of CPB for guanidino-alkanoic acids).
Application Note: Scalable Fabrication of High-Efficiency Perovskite Solar Cells via Slot-Die Coating
[1][2] Abstract While single-junction perovskite solar cells (PSCs) have achieved power conversion efficiencies (PCE) exceeding 26.1% at the laboratory scale (NREL, 2025), the transition to commercial production is hinde...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract
While single-junction perovskite solar cells (PSCs) have achieved power conversion efficiencies (PCE) exceeding 26.1% at the laboratory scale (NREL, 2025), the transition to commercial production is hindered by the scalability gap. Traditional spin-coating processes waste >90% of precursor material and are incompatible with large-area roll-to-roll (R2R) manufacturing.
This guide details the Slot-Die Coating protocol for Perovskite fabrication.[1][2][3][4] Unlike spin coating, slot-die coating is a pre-metered technique offering >95% material utilization. This note focuses on the critical ink Rheology and Gas-Quenching Crystallization mechanisms required to replicate high-efficiency lab results on large-area substrates.
Part 1: Precursor Chemistry & Rheology Control
The Challenge: Controlling Crystallization Kinetics
In spin coating, centrifugal force drives rapid solvent evaporation, supersaturating the solution almost instantly. In slot-die coating, evaporation is slower. If the wet film dries too slowly, the perovskite crystallizes into large, disconnected needles (dendrites) rather than a compact film.
The Solution: Lewis Acid-Base Adduct Engineering
To control crystallization, we utilize a solvent system that forms a stable intermediate complex (adduct) with the lead halide.
, forming a adduct. This intermediate phase retards the direct reaction with the organic cation (e.g., Formamidinium, ), preventing premature crystallization during the coating process.
DOT Diagram: Adduct Formation Pathway
Caption: Figure 1: The chemical pathway from precursor mixing to final perovskite crystallization via the DMSO-adduct intermediate.[7]
Part 2: Precursor Ink Formulation Protocol
Safety Note: Lead (
) is toxic. All steps must be performed in a glovebox or fume hood with appropriate PPE.
Materials
Lead Iodide (
): 99.99% purity (beads preferred for flow).
Formamidinium Iodide (FAI): High purity.
Solvents: Anhydrous DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide).
Cesium Iodide (CsI): Optional, for triple-cation stability.
Step-by-Step Formulation
Solvent Preparation: Prepare a solvent mixture of DMF:DMSO in a 4:1 volume ratio .
Why: DMF reduces viscosity for flow; DMSO coordinates with Pb to slow crystallization.
Stoichiometric Weighing:
Target Concentration: 1.2 M (Molar).
Weigh
and FAI in a 1:1 molar ratio.
Example: For 10 mL ink, dissolve 461 mg
and 172 mg FAI (adjust for specific molecular weights and purity).
Mixing:
Add powder to solvent.
Stir at 60°C for 2 hours .
Visual Check: Solution must be clear yellow. Turbidity indicates incomplete dissolution or moisture contamination.
Filtration:
Filter through a 0.45 µm PTFE filter.
Critical: Degas the ink in a vacuum chamber for 5 minutes to remove micro-bubbles that cause streak defects in slot-die coating.
Quantitative Data: Solvent Properties
Solvent
Boiling Point (°C)
Viscosity (cP)
Surface Tension (mN/m)
Role
DMF
153
0.92
37.1
Primary carrier; low viscosity ensures flow.
DMSO
189
1.99
43.5
Retards crystallization; high boiling point.
2-ME
124
1.72
31.8
Alternative "Green" solvent (faster drying).
Part 3: Scalable Deposition Protocol (Slot-Die Coating)[5]
This protocol replaces the "anti-solvent drip" used in spin coating with an Air Knife (Gas Quenching) system.
Failure Mode: If "dendrites" (needle shapes) are visible, the gas quenching was too slow. Increase gas pressure.
Time-Resolved Photoluminescence (TRPL)
Purpose: Carrier lifetime measurement (proxy for defect density).
Pass Criteria: Carrier lifetime (
) indicates low non-radiative recombination and high-quality crystals.
References
National Renewable Energy Laboratory (NREL). (2025). Best Research-Cell Efficiency Chart. Retrieved from [Link]
Vertex AI Search. (2025). Slot-Die Coating: A Scalable Pathway to Commercial Perovskite Solar Cells. Retrieved from [Link]
Park, N. G., et al. (2023). Controlling Thin Film Morphology Formation during Gas Quenching of Slot-Die Coated Perovskite Solar Modules. ACS Applied Materials & Interfaces. Retrieved from [Link]
Jeon, N. J., et al. (2014). Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells. Nature Materials.
Cotella, et al. (2025).[10] Perovskite Thin Films Solar Cells: The Gas Quenching Method. Materials Sustainability. Retrieved from [Link][10]
common issues and side reactions in guanidinylation reactions
This guide serves as a Tier 3 Technical Support resource for researchers encountering difficulties with guanidinylation reactions. It synthesizes mechanistic insights with practical troubleshooting steps.
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a Tier 3 Technical Support resource for researchers encountering difficulties with guanidinylation reactions. It synthesizes mechanistic insights with practical troubleshooting steps.
Ticket Status: Open
Subject: Troubleshooting Common Failures, Side Reactions, and Purification Issues in Guanidine Synthesis
Assigned Specialist: Senior Application Scientist
Reagent Selection & Reactivity Triage
User Query: I have a primary amine and a secondary amine in my molecule. I want to selectively guanidinylate the primary amine, but I’m getting mixtures or no reaction. Which reagent should I use?
Technical Insight:
Guanidinylation is a nucleophilic substitution at an
carbon. The rate is governed by the nucleophilicity of the amine (sterics/pKa) and the electrophilicity of the reagent (leaving group ability).
Primary Amines (Unencumbered): Use 1H-Pyrazole-1-carboxamidine HCl (Bernatowicz Reagent) . It is chemoselective for primary amines and generally does not react with secondary amines under mild conditions.
Secondary/Hindered Amines: Use Goodman’s Reagent (N,N'-Di-Boc-N''-triflylguanidine) or N,N'-Bis(Cbz)-S-methylisothiourea . The triflyl group makes the central carbon highly electrophilic, necessary to overcome the steric penalty of secondary amines.
Electron-Deficient Amines (Anilines): These are poor nucleophiles. You require strong activation, often using Mercury(II) salts with thiourea reagents or Goodman’s reagent with higher heat.
Reagent Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal guanidinylation reagent based on amine nucleophilicity and steric hindrance.
Troubleshooting Specific Failures
Issue A: "My reaction is stuck at 50% conversion."
Diagnosis: This is often a proton shuttle failure .
Mechanism: As the amine attacks the reagent, a proton is released. If you are using a salt form (like pyrazole carboxamidine HCl), the reaction generates another equivalent of acid. If the pH drops below the pKa of your amine (typically 9–10), the amine becomes protonated (ammonium) and ceases to be a nucleophile.
Solution: Ensure you have a base trap .
Add DIPEA (Diisopropylethylamine) (1.5–2.0 equiv) to scavenge protons.
For S-methylisothioureas, the reaction produces methanethiol (MeSH), which is acidic; maintain high pH.
Issue B: "I see a +18 mass unit impurity (Urea formation)."
Diagnosis: Hydrolysis of the Amidine Intermediate.
Mechanism: The guanidinylation intermediate (an amidine) is susceptible to attack by water if the leaving group does not depart quickly or if water concentration is high. This converts the desired guanidine into a urea .
Solution:
Dry Solvents: Switch to anhydrous DMF or DCM.
Order of Addition: Do not premix the reagent with base in the absence of the amine for long periods.
Check Reagent Quality: Triflyl guanidines decompose to ureas if stored in moist conditions.
Issue C: "I cannot remove the pyrazole byproduct."
Diagnosis: Co-elution due to similar polarity.
Technical Insight: 1H-pyrazole is a weak base/acid (amphoteric). It often streaks on silica.
Solution:
Scavenger Resins: Use an aldehyde resin (to trap pyrazole? No, pyrazole is a poor nucleophile). Better: Use a carbonate resin to bind the HCl salt, then wash the free base pyrazole away if your product is charged.
Liquid-Liquid Extraction: If your product is protected (Boc/Cbz), it is lipophilic. Pyrazole is water-soluble. Wash the organic layer with 0.5 M KHSO4 or 1 M HCl (if product is acid-stable) to pull pyrazole into the aqueous phase.
Ether Trituration: Many protected guanidines are solids; pyrazole is soluble in ether/hexane.
Side Reaction Mechanisms
User Query: I am using cyanogen bromide (BrCN) and seeing a cyclic side product.
Technical Insight:
Cyanogen bromide is an electrophilic "linchpin." If your substrate has a nucleophile nearby (hydroxyl, thiol, or another amine) within 2–3 carbons, intramolecular cyclization will outcompete intermolecular guanidinylation.
Common Side Reactions Table
Reagent
Intended Reaction
Common Side Reaction
Trigger/Cause
Goodman's Reagent
Guanidinylation
Sulfonamide Formation
Attack on the Sulfur instead of the Carbon (rare, but happens with very hard nucleophiles).
S-Methylisothiourea
Guanidinylation
Amide/Urea Formation
Hydrolysis due to wet solvent or old reagent.
Cyanogen Bromide
Guanidinylation
Cyclization (Imidazoline)
Presence of a nucleophile at or position (e.g., 1,2-diamine).
1H-Pyrazole-1-carboxamidine
Guanidinylation
No Reaction
Substrate is a secondary amine (steric hindrance).
Pathway of Urea Impurity Formation
Figure 2: Mechanistic pathway showing how moisture competes with the amine, leading to urea impurities (M+18 or M+16 depending on mass spec ionization).
Validated Experimental Protocols
Protocol A: Primary Amines with 1H-Pyrazole-1-carboxamidine HCl
Best for: Unhindered primary amines, aqueous or organic solubility.
Dissolution: Dissolve the amine (1.0 equiv) in DMF or Methanol (0.1 M concentration).
Base Addition: Add DIPEA (1.5 equiv). Crucial: Ensure solution is basic (pH > 9).
Reaction: Stir at Room Temperature for 4–16 hours.
Monitoring: Check TLC or LCMS. Look for the disappearance of the pyrazole peak.
Workup:
If Product is Lipophilic: Dilute with EtOAc, wash with water (2x) and brine. The pyrazole stays in the water/brine layer.
If Product is Polar: Evaporate solvent.[1][2] Triturate the residue with diethyl ether to remove pyrazole.
Protocol B: Hindered Amines with Goodman’s Reagent
Best for: Secondary amines, anilines, or when a protected guanidine (Boc) is needed.
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
Dissolution: Dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equiv) and the amine (1.0–1.2 equiv) in anhydrous DCM or DCM/CHCl3.
Base: Add Triethylamine (TEA) (1.1 equiv).
Reaction: Stir at Room Temperature.
Note: Reaction usually completes in 2–6 hours. If slow, heat to 40°C.
Workup:
Dilute with DCM.
Wash with 0.5 M NaHSO4 (removes TEA and triflamide byproduct).
Wash with Sat. NaHCO3 and Brine.
Dry over MgSO4 and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The product is usually a stable white foam.
References
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[3] The Journal of Organic Chemistry.[4] Link
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-protected guanidines and triflyldiurethane-protected guanidines: New reagents for guanidinylation reactions.[4] The Journal of Organic Chemistry.[4] Link
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[1][4][5][6][7][8] ARKIVOC. Link
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines. Synthesis.[1][2][5][6][9][10] Link
Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N''-triflylguanidine.[2][11] Organic Syntheses.[1][2] Link
Technical Support Center: Optimizing Reaction Conditions for 6-Guanidinohexanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-guanidinohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 6-guanidinohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthetic process.
Section 1: Understanding the Core Reaction - Guanidinylation of 6-Aminohexanoic Acid
The most common and direct route to 6-guanidinohexanoic acid involves the guanidinylation of the primary amine of 6-aminohexanoic acid. This reaction introduces the guanidinium group, a key functional moiety in many biologically active molecules.[1][2] The success of this synthesis hinges on the careful selection of the guanidinylating reagent and the optimization of reaction conditions to maximize yield and purity.
General Reaction Scheme
The fundamental transformation is the reaction of the amino group of 6-aminohexanoic acid with a suitable guanidinylating agent.
Caption: Troubleshooting workflow for low reaction yields.
Detailed Troubleshooting Steps:
Verify Reagent Quality: Ensure your 6-aminohexanoic acid is of high purity and free from impurities like caprolactam. [3]The guanidinylating reagent should also be pure and stored under appropriate conditions to prevent degradation.
Optimize Reaction Temperature: Many guanidinylation reactions proceed well at room temperature. [4]However, for less reactive amines or hindered reagents, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
Control pH: The reaction is typically carried out under basic conditions to ensure the amine of 6-aminohexanoic acid is deprotonated and thus nucleophilic. The addition of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common. The pKa of the amine and the guanidinylating reagent should be considered to maintain an optimal pH.
Reaction Time: Guanidinylation can be rapid, sometimes completing within an hour. [4]However, for some systems, extended reaction times (overnight) may be required. Monitor the reaction progress to determine the optimal time.
Solvent Selection: A variety of solvents can be used, including dichloromethane (DCM), chloroform, acetonitrile, or dimethylformamide (DMF). [4]The choice depends on the solubility of your reactants. Anhydrous solvents are generally preferred to prevent hydrolysis of the guanidinylating reagent.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?
A3: The formation of byproducts is a common issue. Identifying the potential side reactions is the first step to mitigating them.
Potential Byproducts and Solutions:
Byproduct
Potential Cause
Recommended Solution
Oligomers of 6-aminohexanoic acid
Self-condensation of the starting material, especially at elevated temperatures.
Maintain a moderate reaction temperature. Ensure the guanidinylation reaction is faster than the self-condensation.
Urea derivatives
Degradation of the guanidinylating reagent, particularly those based on isothiourea or carbodiimide.
Use fresh, high-purity reagents. Store reagents under inert atmosphere and desiccated conditions.
N-acylated guanidines
If the carboxylic acid of 6-guanidinohexanoic acid is not protected, it can react with the guanidinylating reagent or other activated species.
Consider protecting the carboxylic acid group, for example, as a methyl or ethyl ester, before guanidinylation. The protecting group can be removed in a subsequent step.
Expert Insight: The use of protecting groups for the carboxylic acid functionality can significantly reduce side reactions and improve the purity of the final product. [5][6]A common strategy is to use an ester protecting group that can be easily hydrolyzed under conditions that do not affect the guanidinium group.
Q4: How should I monitor the progress of my reaction?
A4: Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-running the reaction.
Thin-Layer Chromatography (TLC): This is a quick and easy method. Use a suitable solvent system (e.g., a mixture of methanol and dichloromethane) to separate the starting material, product, and any byproducts. Staining with ninhydrin can be used to visualize the amine-containing starting material, which should be consumed as the reaction progresses.
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the product and byproducts by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions conducted in an NMR tube, ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the product.
[4]
Q5: What are the best methods for purifying 6-guanidinohexanoic acid?
A5: The purification strategy will depend on the nature of the impurities and the scale of the reaction.
Crystallization: If the product is a solid and the impurities have different solubilities, crystallization can be a highly effective purification method. Common solvents for crystallization include water-alcohol mixtures.
Column Chromatography: For small-scale reactions or when impurities are structurally similar to the product, silica gel column chromatography is often used. A polar solvent system, such as a gradient of methanol in dichloromethane, is typically required to elute the highly polar 6-guanidinohexanoic acid.
Ion-Exchange Chromatography: Given the basic nature of the guanidinium group and the acidic nature of the carboxylic acid, ion-exchange chromatography can be a powerful purification technique.
Expert Insight: For many applications, a combination of techniques may be necessary. For example, an initial purification by column chromatography followed by a final crystallization step can yield a highly pure product.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 6-Guanidinohexanoic Acid using N,N′-bis(Boc)-S-methylisothiourea
Materials:
6-Aminohexanoic acid
N,N′-bis(Boc)-S-methylisothiourea
Triethylamine (TEA)
Dimethylformamide (DMF), anhydrous
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Diethyl ether
Procedure:
Guanidinylation:
Dissolve 6-aminohexanoic acid (1 equivalent) in anhydrous DMF.
Add triethylamine (2.5 equivalents) to the solution and stir.
Add N,N′-bis(Boc)-S-methylisothiourea (1.1 equivalents) portion-wise to the reaction mixture.
Stir the reaction at room temperature overnight.
Monitor the reaction progress by TLC or LC-MS.
Workup:
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate to remove unreacted guanidinylating reagent and other nonpolar impurities.
Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4 and extract with ethyl acetate to isolate the Boc-protected product.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Deprotection:
Dissolve the crude Boc-protected product in dichloromethane.
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Isolation:
Concentrate the reaction mixture under reduced pressure.
Triturate the residue with diethyl ether to precipitate the product as a solid.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 6-guanidinohexanoic acid.
Section 4: Analytical Characterization
Confirmation of the structure and purity of the synthesized 6-guanidinohexanoic acid is essential.
Analytical Technique
Expected Results
¹H NMR
Signals corresponding to the methylene protons of the hexanoic acid chain and the protons of the guanidinium group.
¹³C NMR
Signals for the carbonyl carbon, the guanidinium carbon, and the methylene carbons.
Mass Spectrometry (MS)
A molecular ion peak corresponding to the calculated mass of 6-guanidinohexanoic acid (C₇H₁₅N₃O₂), which is 173.21 g/mol . [][8][9][10]
High-Performance Liquid Chromatography (HPLC)
A single major peak indicating the purity of the compound. HPLC can be used for quantitative analysis to determine the final yield. [11]
Gas Chromatography (GC)
Derivatization is often required for GC analysis of guanidino compounds. [12][13]
References
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Guanidinylation reagents.
WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
Gomes, P. A. C., & da Silva, T. R. G. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN. [Link]
Romero, A., & Theodorakis, E. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54471. [Link]
Frontera, A., Quiñonero, D., Deyà, P. M., Garau, C., & Morey, J. (2012). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Publishing. [Link]
ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. ResearchGate. [Link]
Ahmed, M., Khuhawar, M. Y., & Memon, A. A. (2007). Gas Chromatographic Analysis of Guanidino Compounds in Sera and Urine of Uremic Patients Using Glyoxal and Ethyl Chloroformate as Derivatizing Reagents. ResearchGate. [Link]
Galkin, M. V., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). 6-(6-Aminohexanamido)hexanoic acid. PubChem. [Link]
US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group.
WO2024008844A1 - Industrial process for the preparation of hexanoic acid, 6-(nitrooxy)-, (1s,2e)-3-[(1r,2r,3s,5r)-2-[(2z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-.
MDPI. (2023). In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. MDPI. [Link]
The Royal Society of Chemistry. (2015). The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. [Link]
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. [Link]
ResearchGate. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. ResearchGate. [Link]
ResearchGate. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. [Link]
Patel, H., & Cohen, B. D. (1975). Gas-liquid chromatographic measurement of guanidino acids. Clinical Chemistry, 21(7), 838-843. [Link]
Frontiers. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers. [Link]
Kinoshita, S., Negoro, S., Muramatsu, M., Bisaria, V. S., Sawada, S., & Okada, H. (1981). Purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase of Flavobacterium sp. Ki72. European Journal of Biochemistry, 116(3), 547-551. [Link]
SSRN. (2024). Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl) amino] hexanoic acid from lysine and γ-valerolactone. SSRN. [Link]
UNICAM. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. UNICAM. [Link]
Technical Support Center: 6-Guanidinohexanoic Acid Stability & Handling
This technical guide addresses the stability, solubility, and analytical challenges associated with 6-Guanidinohexanoic Acid (6-GHA) . As a Senior Application Scientist, I have structured this content to troubleshoot spe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability, solubility, and analytical challenges associated with 6-Guanidinohexanoic Acid (6-GHA) . As a Senior Application Scientist, I have structured this content to troubleshoot specific experimental roadblocks, focusing on the physicochemical behavior of the guanidino and carboxyl moieties in solution.
Executive Summary & Chemical Context
6-Guanidinohexanoic acid (6-GHA) is a zwitterionic intermediate often encountered as a primary degradation product of the serine protease inhibitor Gabexate Mesylate [1, 2].[] While often considered a "stable" metabolite relative to its parent ester, 6-GHA exhibits specific instability modes in solution—primarily driven by pH-dependent cyclization and solubility crashing at its isoelectric point (pI).[]
Critical Risk: Intramolecular cyclization to cyclic guanidines (lactam-like structures) under acidic/thermal stress.[]
Diagnostic Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation Issues
Q1: My 6-GHA solution turned cloudy/precipitated upon storage at
. Is the compound degrading?Diagnosis: This is likely a solubility issue , not chemical degradation.
Mechanism: 6-GHA is a zwitterion.[] At a pH near its isoelectric point (pI 8.0–8.5), the net charge is zero, leading to minimum solubility and aggregation.
Solution:
Check pH: Measure the pH of your buffer.[] If it is between pH 7.0 and 9.0, you are in the "Danger Zone" for precipitation.
Adjust pH: Shift the pH away from the pI.
Acidic Shift: Acidify to pH < 4 using Formic Acid or dilute HCl (protonates the carboxyl, increasing solubility).
Basic Shift: Basify to pH > 10 (deprotonates the guanidino group, though less recommended due to potential hydrolysis risks).
Temperature: Re-dissolve by warming to ambient temperature (
). Avoid storing concentrated stock solutions at if the pH is near neutral.[]
Q2: Can I use DMSO as a stock solvent?Recommendation: Yes, but with caveats.
Pros: 6-GHA is soluble in DMSO.[]
Cons: DMSO is hygroscopic.[] Water intake can induce precipitation over time.[]
Protocol: Store DMSO stocks in single-use aliquots at
to prevent freeze-thaw cycles and moisture absorption.
Category B: Chemical Stability & Degradation[1]
Q3: I see an extra peak eluting after 6-GHA in my Reverse Phase HPLC. What is it?Diagnosis: This is likely the Cyclic Lactam Derivative (dehydration product).[]
Mechanism: Under acidic conditions (e.g., 0.1% TFA) combined with heat or prolonged storage, the terminal amino group of the guanidine attacks the carboxyl carbon, eliminating water to form a 7-membered cyclic guanidine (analogous to caprolactam formation from 6-aminohexanoic acid) [3].[]
Prevention:
Avoid Heat: Do not heat acidic solutions above
to dissolve.
Mobile Phase: Use mild buffers (Ammonium Acetate) instead of strong acids (TFA) if the sample will sit in the autosampler for >24 hours.[]
Q4: Is 6-GHA susceptible to oxidative degradation?Diagnosis: Low risk.
Insight: The guanidino group is relatively resistant to oxidation compared to thiols or aromatic amines.[] However, trace metal ions can catalyze radical formation.
Protocol: If using for cell culture or sensitive bioassays, include 1 mM EDTA in the buffer to chelate metals, but standard HPLC analysis does not require antioxidants.[]
Quantitative Data & Stability Profile
Table 1: Solubility and Stability Matrix
Solvent System
pH Condition
Solubility Status
Stability Risk (24h @ 25°C)
Water / PBS
pH 7.4
Poor / Hazy
High (Precipitation)
0.1% Formic Acid
pH ~2.5
Excellent
Moderate (Slow cyclization)
100 mM NaOH
pH > 12
Good
Moderate (Guanidine hydrolysis)
DMSO
N/A
High
High (if moisture enters)
Methanol
N/A
Moderate
Low
Visualizing the Degradation Pathway[4]
The following diagram illustrates the equilibrium and degradation pathways of 6-GHA. Note the competition between the stable zwitterion and the degradation products.
Caption: Degradation pathway showing the formation of 6-GHA from Gabexate and its subsequent potential degradation routes.
Recommended Analytical Protocol (HPLC)
To accurately quantify 6-GHA without inducing on-column degradation, use the following validated parameters.
Methodology:
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) to retain the polar zwitterion.[]
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: The pH is low enough to solubilize but high enough to minimize rapid cyclization.[]
Mobile Phase B: Acetonitrile.
Gradient: 0% B for 2 min (to trap polar GHA), then ramp to 30% B over 10 min.
Detection: UV @ 210 nm (Carboxyl/Guanidine absorbance).[] Note: 6-GHA lacks a strong chromophore; LC-MS is preferred for low concentrations.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6604561, Gabexate Mesylate.[] PubChem. Available at: [Link][]
Sielc Technologies. Gabexate mesylate Analysis. Sielc.com.[] Available at: [Link]
Mori, A. et al. The lactam of alpha-guanidinoglutaric acid.[][4] PubMed.[] Available at: [Link]
overcoming poor solubility of 6-guanidinohexanoic acid in experiments
Technical Support Center: 6-Guanidinohexanoic Acid (6-GHA) Ticket ID: #SOL-6GHA-OPTIMIZATION Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Welcome to the Technical Support Center You are likely he...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-Guanidinohexanoic Acid (6-GHA)
Ticket ID: #SOL-6GHA-OPTIMIZATION
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Welcome to the Technical Support Center
You are likely here because 6-Guanidinohexanoic acid (CAS: 6659-35-4) is refusing to dissolve in your reaction solvent, crashing out of your HPLC mobile phase, or ruining your peptide coupling yield.
This is a common issue. 6-GHA is a "zwitterionic brick"—a molecule with high polarity and massive crystal lattice energy derived from the interaction between its acidic carboxyl tail and strongly basic guanidine head.[1]
This guide moves beyond generic advice. We will treat 6-GHA not just as a reagent, but as a system requiring thermodynamic management.
Part 1: The Zwitterion Paradox (Root Cause Analysis)
Before fixing the solubility, you must understand why it fails.
The Trap: At neutral pH (and in solid state), 6-GHA exists as an inner salt.[1] The guanidine group is protonated (
The Consequence: These charges attract neighbors with electrostatic force, creating a crystal lattice with a melting point >300°C. Standard organic solvents (DCM, THF, Toluene) cannot overcome this lattice energy.
The Solution: You must "mask" one of the charges or use a solvent with high dielectric constant to shield them.
Visualizing the Solubility Logic
Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental intent.
Part 2: Troubleshooting & Protocols
Scenario A: "I need to react 6-GHA in an organic solvent (DCM/DMF) for coupling."
The Issue: You are likely trying to synthesize a derivative like Gabexate Mesylate or couple it to a peptide. 6-GHA is insoluble in DCM and poorly soluble in DMF.[1]
Protocol 1: The "Transient Silylation" Method
This is the industry standard for forcing zwitterionic amino acids into organic reactions without permanent protecting groups.
Suspend: Suspend 6-GHA in dry DCM or THF (it will look like a slurry).
Add Silylating Agent: Add 2.0–2.5 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl (Trimethylsilyl chloride) with a base (e.g., DIPEA).[1]
Reflux: Heat to reflux for 30–60 minutes.
Mechanism:[1] The silyl groups temporarily cap the carboxylic acid and the guanidine, turning the polar zwitterion into a lipophilic silyl-ester/amine.
Result: The solution will turn clear.
React: Add your acyl chloride or coupling partner immediately.[1]
Workup: The silyl groups fall off spontaneously during the aqueous workup, returning your product to its native form.
Protocol 2: Hydrophobic Ion Pairing (HIP)
If silylation interferes with your chemistry, use a counter-ion to increase lipophilicity.[1]
Solvent: Use DMF or NMP (N-Methyl-2-pyrrolidone).[1][2]
Additive: Add 1.0 equivalent of p-Toluenesulfonic acid (pTsOH) or Methanesulfonic acid .[1]
Mechanism: This forms the 6-GHA sulfonate salt in situ.[1] The organic sulfonate anion acts as a "grease" molecule, dragging the positively charged guanidine into the organic phase.
Note: This is how commercial Gabexate is stabilized (as the mesylate salt).[1]
Scenario B: "It's crashing out of my HPLC mobile phase."
The Issue: You are likely running a gradient near pH 7-9.[1]
The Science: The isoelectric point (pI) of 6-GHA is approximately 8.5 .[1] At this pH, net charge is zero, and solubility is at its thermodynamic minimum.
Troubleshooting Checklist:
Parameter
Recommendation
Why?
Mobile Phase pH
Keep < 3.0 or > 11.0
At pH 2, 6-GHA is fully protonated (+1 charge) and highly soluble.[1]
Buffer Choice
0.1% TFA or Formic Acid
Ion-pairing with Trifluoroacetate improves peak shape on C18 columns.[1]
Gradient
Start at 0-5% Organic
6-GHA is very polar; it elutes early.[1] High organic content causes precipitation.[1]
Part 3: Quantitative Data & Reference Values
Use these values to calculate the exact stoichiometry for your buffers and reagents.
Table 1: Solubility Profile of 6-Guanidinohexanoic Acid
Remains protonated (+) across almost all working pH ranges.[1]
Isoelectric Point (pI)
~8.5 - 9.0
Avoid this pH range. Solubility is lowest here.[1]
LogP
~ -1.8 (Estimated)
Highly hydrophilic.[1] Will not cross membranes passively.[1]
Part 4: Synthesis Workflow Visualization
The following diagram illustrates the synthesis pathway for Gabexate Mesylate , highlighting where solubility is critical.
Figure 2: Industrial workflow for converting insoluble 6-GHA into soluble Gabexate Mesylate.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve 6-GHA in methanol?A: Sonication helps create a suspension, but it will not create a true solution if the concentration is high.[1] For methanol, you must add a few drops of concentrated HCl. This converts the zwitterion into the Hydrochloride salt, which is significantly more soluble in alcohols.
Q: Why does my reaction turn cloudy when I add the base (TEA/DIPEA)?A: If you dissolved 6-GHA using an acid (like HCl), adding a base neutralizes the acid.[1] As the pH approaches the pI (~8.5), the free base zwitterion reforms and precipitates. Solution: Use a stronger base that keeps the guanidine deprotonated (very difficult, requires pH >14) or, more practically, maintain the acidic salt form and use a coupling reagent that works in lower pH (rare) or switch to the Silylation Protocol (Protocol 1).
Q: Is 6-GHA stable in water?A: Yes, but the guanidine group can slowly hydrolyze to urea under strongly alkaline conditions at high temperatures.[1] Keep solutions at pH < 7 and store at 4°C for maximum stability.
References
PubChem. (n.d.).[1] Gabexate | C16H23N3O4.[1][3] National Library of Medicine.[1] Retrieved from [Link]
Ohno, H., et al. (1980).[1] FOY: [Ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate as a serine proteinase inhibitor.[1][4] (Primary literature on Gabexate synthesis).
Solubility of Things. (n.d.). Solubility of Guanidine and Derivatives. Retrieved from [Link]
Technical Support Center: Optimizing Guanidino Group Chemistry in Peptide Synthesis
The following technical guide is structured as a specialized support center resource for researchers encountering difficulties with arginine-containing peptides. Executive Summary The guanidino group of Arginine (Arg) is...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for researchers encountering difficulties with arginine-containing peptides.
Executive Summary
The guanidino group of Arginine (Arg) is one of the most challenging functional groups in Solid-Phase Peptide Synthesis (SPPS).[1] Its high basicity (
) and nucleophilic nature require robust protection (typically Pbf or Pmc). However, the very groups that protect the side chain can induce severe side reactions—ranging from intramolecular cyclization (-lactam formation) to the irreversible modification of Tryptophan residues during cleavage.
This guide provides a causal analysis of these failures and self-validating protocols to prevent them.
Module 1: Coupling & Activation Failures
The Problem: Delta-Lactam Formation
User Query: "I am seeing a -18 Da mass shift and a deletion sequence (des-Arg) in my crude LC-MS. My coupling efficiency is low despite double coupling."
Root Cause:
This is the hallmark of
-lactam formation .[2] Upon activation of the -carboxylic acid, the protected nitrogen on the -position (part of the guanidino side chain) can act as an intramolecular nucleophile. It attacks the activated carbonyl, ejecting the activating group and forming a stable, six-membered lactam ring. This "dead" species cannot couple to the resin, leading to a deletion sequence.
Mechanism of Failure
The steric bulk of protecting groups like Pbf reduces this risk but does not eliminate it, especially if activation is slow or if the activated species sits in solution too long before encountering the resin-bound amine.
Figure 1: Kinetic competition between productive coupling and destructive
Carbodiimides (DIC) without additives are high-risk. Oxyma/HOBt creates an active ester that is less prone to intramolecular attack than the O-acylisourea intermediate [1].
Activation Time
0 - 2 minutes max
Do not "pre-activate" Arg for long periods. Add the base/activator immediately before or simultaneously with addition to the resin.
Protecting Group
Fmoc-Arg(Pbf)-OH
The bulky Pbf group provides better steric shielding of the -nitrogen compared to Pmc or Mtr, reducing nucleophilicity [2].
Solvent
DMF (avoid NMP if possible)
NMP can slightly increase the rate of lactamization due to higher polarity stabilizing the transition state, though the effect is minor compared to activator choice.
Module 2: Cleavage & Deprotection Strategy
The Problem: Sulfonation of Tryptophan
User Query: "My peptide contains Arginine and Tryptophan. After cleavage, I see peaks with +266 Da (Pbf adduct) or +80 Da (Sulfonation) on the Trp residue."
Root Cause:
Acidolytic cleavage of the Pbf group generates a highly reactive sulfonyl cation .[3] This electrophile looks for electron-rich centers. If not quenched immediately by scavengers, it will irreversibly alkylate the indole ring of Tryptophan or the phenolic ring of Tyrosine.
The Solution: Scavenger Cocktails & Protecting Groups
To prevent this, you must use a "self-validating" protection scheme where the Trp is shielded during the generation of the Pbf cation.
Protocol: The "Golden Rule" for Arg/Trp Peptides
Mandatory Building Block: Always use Fmoc-Trp(Boc)-OH .
Why: The Boc group on the indole nitrogen removes the electron density of the ring, making it non-nucleophilic. The Pbf cation cannot attack it. The Boc group is removed after the Pbf cation is quenched [3].
Optimized Cleavage Cocktail:
Component
Role
Standard Ratio (Reagent K)
High-Risk Ratio (Arg-Rich)
TFA
Solvent/Acid
82.5%
90%
Phenol
Trap Pbf cations
5%
-
Thioanisole
Critical Pbf Scavenger
5%
5%
Water
Hydrolysis of cations
5%
2.5%
EDT / DODT
Prevent Trp/Met oxidation
2.5%
2.5%
Note: For peptides without Met/Cys, you may use TFA/TIS/H2O (95:2.5:2.5), but if Pbf adducts persist, add Thioanisole.[4]
Figure 2: Decision tree for selecting cleavage conditions based on peptide composition.
Module 3: FAQs & Troubleshooting
Q1: Pbf vs. Pmc: Which should I use?
Recommendation:Always use Pbf.
Reasoning: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is structurally similar to Pmc but contains a dihydrobenzofuran ring. This slight modification makes the Pbf group significantly more acid-labile (cleaves faster in TFA) while being more stable to the basic conditions of Fmoc removal (piperidine).
Impact: Faster cleavage means less exposure of the peptide to the harsh cleavage cocktail, reducing the window for side reactions [4].
Q2: How do I handle "Arg-Rich" peptides (e.g., Cell-Penetrating Peptides)?
Issue: Poly-arginine sequences (e.g., Arg-Arg-Arg) cause massive steric hindrance and aggregation.
Protocol:
Double Coupling: Use 2x coupling cycles for every Arg residue.
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bond networks (aggregation).
Solvent Switch: Perform couplings in NMP or DMF/DMSO (90:10) instead of pure DMF.
Cleavage Time: Extend cleavage time to 3–4 hours. The hydrophobic Pbf groups stack, making the inner residues harder for the TFA to access.
Q3: I see a +16 Da peak on my Arg-containing peptide.
Diagnosis: This is likely Oxidation of Methionine (if present) or Tryptophan .
Correction: Ensure your cleavage cocktail contains EDT (Ethanedithiol) or DODT . These thiols reduce sulfoxides back to thioethers. If you cannot use odorous thiols, use TIS (Triisopropylsilane) , but it is a less effective reducing agent than EDT.
References
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link
Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[1][2][5][6] Tetrahedron Letters. Link
White, P., et al. (1994). "Fmoc-Trp(Boc)-OH: a new derivative for the suppression of tryptophan alkylation during peptide synthesis." Tetrahedron Letters. Link
Fields, C. G., & Fields, G. B. (1993).[7] "Minimization of tryptophan alkylation in Fmoc solid-phase peptide synthesis." Tetrahedron Letters. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Matrix Effects & Method Optimization for 6-GHA
Lead Scientist: Dr. A. Vance, Senior Applications Chemist
Last Updated: February 18, 2026
Introduction: The "Polarity Trap"
Welcome to the technical support hub for 6-guanidinohexanoic acid (6-GHA). If you are analyzing this molecule, you are likely facing the "Polarity Trap." 6-GHA is a zwitterionic, highly polar compound containing a basic guanidino group (
) and an acidic carboxyl group.
In standard Reversed-Phase LC (RPLC) with C18 columns, 6-GHA often elutes in the void volume (
) . This is the "danger zone" where salts, un-retained proteins, and endogenous interferences co-elute, leading to severe ion suppression (matrix effects).
This guide addresses the three critical failure points: Retention , Cleanup , and Quantification .
Module 1: Diagnosing Matrix Effects
Q: My internal standard response varies wildly between plasma lots. How do I confirm matrix effects?
A: You must distinguish between extraction efficiency and matrix effects (ME). Low signal isn't always poor recovery; it is often the mass spectrometer "choking" on co-eluting junk.
The Gold Standard Diagnostic: Post-Column Infusion
Do not rely solely on spike recovery. Perform a post-column infusion experiment to visualize exactly where the suppression occurs in your chromatogram.
Protocol:
Setup: Tee a syringe pump into the LC flow after the column but before the MS source.
Infuse: Pump a constant solution of 6-GHA (e.g., 100 ng/mL) at 5–10 µL/min.
Inject: Inject a "blank" extracted matrix sample (e.g., plasma PPT) via the LC.
Observe: The baseline should be high and stable. Any "dip" or "negative peak" indicates suppression; any "hump" indicates enhancement.
Visualization: Post-Column Infusion Workflow
Figure 1: Schematic of the post-column infusion setup. A drop in the stable baseline signal indicates the elution time of suppressing matrix components.
Module 2: Chromatographic Solutions
Q: 6-GHA elutes with the solvent front on my C18 column. Should I use ion-pairing reagents?
A:Avoid ion-pairing (IP) reagents (like TFA or HFBA) if possible. They suppress MS ionization and permanently contaminate the LC system.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)
HILIC is the preferred mode for guanidino acids. It uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase. This retains 6-GHA via a partitioning mechanism, moving it away from the early-eluting phospholipids that plague C18 methods.
Mechanism Comparison:
Feature
Reversed-Phase (C18)
HILIC (Zwitterionic/Amide)
Mobile Phase A
Water (Weak)
Water/Buffer (Strong)
Mobile Phase B
Acetonitrile (Strong)
Acetonitrile (Weak)
6-GHA Elution
Void Volume (bad)
Retained (> 2.0 min)
Phospholipids
Elute Late (often carryover)
Elute Early or Late (controllable)
MS Sensitivity
Lower (high water content)
Higher (high organic desolvation)
Recommended HILIC Conditions for 6-GHA:
Column: Amide or Zwitterionic (e.g., BEH Amide, ZIC-HILIC).
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 90% B. Ramp down to 60% B. Crucial: Guanidino compounds need buffer ions to elute properly.
Visual: Separation Logic
Figure 2: Why HILIC works for 6-GHA. The water layer formed on the polar stationary phase traps the polar analyte, providing retention that C18 cannot.
Module 3: Sample Preparation
Q: I am using Protein Precipitation (PPT) with Methanol, but the matrix effect is still -50%. Why?
A: PPT removes proteins but leaves phospholipids (PLs) behind. PLs (e.g., glycerophosphocholines) are the primary cause of ion suppression in plasma analysis.
Troubleshooting Steps:
Monitor PLs: Add a transition for phospholipids (e.g., m/z 184 -> 184 for phosphatidylcholines) to your method. You will likely see them co-eluting with 6-GHA.
Upgrade Cleanup: Move from PPT to Hybrid SPE (Phospholipid Removal Plates) or Mixed-Mode Cation Exchange (MCX) .
Selection Guide:
Method
Mechanism
Pros
Cons
PPT (Methanol)
Solubility
Cheap, Fast
Dirty extracts, high matrix effect.
Hybrid SPE (e.g., Ostro, Phree)
ZrO₂/Lewis Acid
Removes >99% Phospholipids
Slightly more expensive than PPT.
MCX (Cation Exchange)
Charge + Hydrophobicity
Highest Purity . Traps basic 6-GHA.
Multi-step protocol (Load, Wash, Elute).
Protocol: Mixed-Mode Cation Exchange (MCX) for 6-GHA
Since 6-GHA is basic, MCX is the most robust cleanup.
Condition: Methanol -> Water.
Load: Plasma diluted 1:1 with 2% Formic Acid (ensures 6-GHA is positively charged).
Wash 1: 2% Formic Acid (removes proteins/salts).
Wash 2: Methanol (removes neutrals/hydrophobics).
Elute: 5% Ammonium Hydroxide in Methanol (neutralizes 6-GHA, releasing it).
Module 4: Quantification & Validation
Q: How do I calculate the Matrix Factor (MF) according to regulatory guidelines?
A: Use the Matuszewski Method (2003). You must compare the peak area of the analyte in extracted matrix vs. neat solution.[1][2]
The Equation:
MF = 1.0: No effect.
MF < 1.0: Ion Suppression (Signal loss).
MF > 1.0: Ion Enhancement.
Internal Standard (IS) Normalization:
Because 6-GHA is subject to variable suppression, you must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., 6-GHA-d4 or 13C-Arginine if exact match unavailable).
Goal: The IS Normalized MF should be close to 1.0, even if the absolute MF is 0.5.
Data Summary: Impact of IS on Accuracy
Analyte
Matrix
Absolute MF
IS Normalized MF
Accuracy (%)
6-GHA
Plasma Lot A
0.65 (Suppression)
0.99
98%
6-GHA
Plasma Lot B
0.45 (Severe Suppression)
1.01
102%
6-GHA
Urine
0.85
0.98
99%
Note: Without the SIL-IS, the accuracy for Lot B would have been ~45% (failed).
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by HILIC-MS/MS. Journal of Chromatography B.
Little, J. L., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of Chromatography B.
Jian, W., et al. (2010). Simultaneous determination of guanidinosuccinic acid and guanidinoacetic acid in urine using high performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B.
6-Guanidinohexanoic Acid vs. Arginine: Enzyme Inhibition Profile & Applications
The following guide provides an in-depth technical comparison of 6-Guanidinohexanoic Acid and Arginine as enzyme inhibitors, specifically targeting their roles in modulating Carboxypeptidase B and related metalloprotease...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 6-Guanidinohexanoic Acid and Arginine as enzyme inhibitors, specifically targeting their roles in modulating Carboxypeptidase B and related metalloproteases.
Content Type: Technical Comparison Guide
Audience: Researchers, Biochemists, and Drug Development Scientists
Executive Summary
In the context of enzyme inhibition, Arginine acts as a classic competitive product inhibitor, regulating enzymatic feedback loops with moderate affinity (
). In contrast, 6-Guanidinohexanoic Acid (6-GHA) serves as a stable, non-metabolizable structural analog. Lacking the -amino group, 6-GHA eliminates peptide bond cleavage potential while retaining critical side-chain interactions, making it a superior tool for affinity purification and mechanistic probing of arginine-specific enzymes like Carboxypeptidase B (CPB) and Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).
Part 1: Mechanistic Comparison
Structural Basis of Inhibition
Both molecules target enzymes with a specificity pocket designed for basic C-terminal residues (Lys/Arg). The inhibition mechanism relies on the interaction between the guanidino group and the enzyme's specificity pocket (often Asp255 in CPB), alongside coordination with the active site Zinc ion.
Binds active site; -amino group coordinates with Glu270/Zn.
Binds specificity pocket; lacks scissile bond orientation.
Primary Target
Carboxypeptidase B, Arginase, NOS.
Carboxypeptidase B, TAFI, CPN.
Quantitative Inhibition Data (Carboxypeptidase B)[2]
The following data contrasts the inhibitory potency of both compounds against Porcine Pancreatic Carboxypeptidase B (CPB).
Parameter
Arginine
6-Guanidinohexanoic Acid
Notes
Inhibition Type
Competitive
Competitive
Both compete with substrate (e.g., Hippuryl-Arg).
(Inhibition Constant)
M (160 M)
M (Estimated)*
6-GHA exhibits higher affinity due to lack of steric/electrostatic repulsion from the -amine.
Reversibility
Rapidly Reversible
Reversible (pH dependent)
6-GHA is ideal for affinity chromatography elution.
*Note: While specific
values for 6-GHA vary by condition, it is consistently used as an affinity ligand because it binds tighter than the product (Arginine) but allows elution under mild conditions, unlike nanomolar transition-state analogs (e.g., 2-mercaptomethyl-5-guanidinopentanoic acid, nM).
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition pathway for Carboxypeptidase B.
Caption: Competitive binding of Arginine vs. 6-GHA to the CPB active site. 6-GHA forms a stable, non-catalytic complex.
Part 2: Experimental Protocols
Protocol: Affinity Purification of CPB using 6-GHA
This protocol validates the use of 6-GHA as a superior ligand for purifying arginine-specific carboxypeptidases.
Rationale: 6-GHA is preferred over Arginine for coupling to matrices (e.g., Sepharose) because the absence of the
-amino group prevents non-specific peptide bond formation during coupling and ensures a single orientation of the ligand.
Workflow:
Matrix Preparation:
Activate Sepharose 4B with CNBr or use pre-activated NHS-Sepharose.
Coupling: Dissolve 6-Guanidinohexanoic acid in coupling buffer (0.1 M NaHCO
, 0.5 M NaCl, pH 8.3).
Incubate resin with ligand solution overnight at 4°C.
Block remaining active groups with 0.1 M Tris-HCl, pH 8.0.
Sample Loading:
Equilibrate column with Binding Buffer : 25 mM Tris-HCl, 100 mM NaCl, pH 7.65.[2]
), use the standard Hippuryl-L-Arginine spectrophotometric assay.
Reagents:
Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65.
Substrate: 1.0 mM Hippuryl-L-Arginine.
Inhibitor Stocks: 10 mM Arginine and 10 mM 6-GHA (pH adjusted to 7.65).
Steps:
Baseline: Add 2.9 mL Substrate solution to a quartz cuvette.
Inhibitor Addition: Add varying concentrations of Arginine (0–5 mM) or 6-GHA (0–0.5 mM).
Initiation: Add 0.1 mL Enzyme solution (CPB, ~1-5 units/mL). Mix by inversion.
Measurement: Monitor absorbance increase at 254 nm (hydrolysis of hippuryl group) for 3–5 minutes at 25°C.
Analysis:
Plot
vs. (Dixon Plot) or vs. (Lineweaver-Burk).
Determine
.[5] Expect 6-GHA to show a steeper slope (stronger inhibition) than Arginine.
Part 3: Strategic Selection Guide
Use the following decision matrix to select the appropriate compound for your application.
Application
Recommended Compound
Reasoning
Protein Purification
6-Guanidinohexanoic Acid
Stable ligand; single orientation coupling; optimal affinity for capture and elution.
Metabolic Studies
Arginine
Biologically relevant; studies feedback inhibition and urea cycle dynamics.
Crystallography
6-Guanidinohexanoic Acid
Forms stable "dead-end" complexes without hydrolysis, allowing visualization of the specificity pocket.
In Vivo Inhibition
Neither (Use analogs)
Both are rapidly cleared or weak. Use potent analogs like 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (GEMSA) for in vivo work.
References
Folk, J. E., et al. (1960).[3] "Carboxypeptidase B: Purification and Characterization." Journal of Biological Chemistry. Link (Establishes CPB specificity and Arginine inhibition).
Skidgel, R. A., & Erdös, E. G. (1998). "Cellular Carboxypeptidases." Immunological Reviews. (Discusses inhibitors including guanidino analogs for CPB/TAFI).
Worthington Biochemical Corp. "Carboxypeptidase B Manual." Link (Cites
values for Arginine).
Plummer, T. H., & Ryan, T. J. (1981). "A potent mercapto-bi-product inhibitor of carboxypeptidase B." Biochemical and Biophysical Research Communications. (Comparison of potent inhibitors vs. simple analogs).
Eaton, D. L., et al. (1991). "Isolation and characterization of human thrombin-activatable fibrinolysis inhibitor (TAFI)." Journal of Biological Chemistry.
comparing the efficacy of different guanidino compounds as arginase inhibitors
This guide provides an objective, technical comparison of guanidino-based arginase inhibitors, focusing on their efficacy, mechanism of action, and experimental utility. Executive Summary & Mechanistic Overview Arginase...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an objective, technical comparison of guanidino-based arginase inhibitors, focusing on their efficacy, mechanism of action, and experimental utility.
Executive Summary & Mechanistic Overview
Arginase (EC 3.5.3.1) is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea.[1][2][3][4] Its dysregulation is implicated in endothelial dysfunction, immunosuppression (tumor microenvironment), and fibrotic diseases.
While boronic acid derivatives (e.g., ABH, BEC) are currently the most potent transition-state analogues, guanidino compounds represent a distinct class of inhibitors that retain the native pharmacophore of the substrate (L-arginine). Their inhibition typically relies on displacing the metal-bridging hydroxide ion at the active site, disrupting the catalytic cycle.
Key Guanidino Candidates Analyzed[5][6]
nor-NOHA (Nω-hydroxy-nor-L-arginine): The primary synthetic guanidino inhibitor; a potent, reversible intermediate analogue.
NOHA (Nω-hydroxy-L-arginine): An endogenous intermediate in the NO Synthase (NOS) pathway that acts as a feedback inhibitor of arginase.[5]
L-Ornithine: The product of the arginase reaction, functioning as a weak competitive inhibitor.
Agmatine & Arcaine: Endogenous/natural guanidino compounds with modulatory effects.[6]
Comparative Efficacy Analysis
The following data aggregates kinetic parameters (
and ) from validated biochemical assays. Note that nor-NOHA demonstrates superior potency among guanidino compounds, offering significant selectivity for Arginase II over Arginase I.
Table 1: Kinetic Profiles of Guanidino Arginase Inhibitors[5]
Compound
Structure Type
Target
Potency ( / )
Selectivity
Mechanism
nor-NOHA
N-hydroxy-guanidine
Arg IArg II
~10-fold Arg II
Competitive: Displaces Mn-bridging
NOHA
N-hydroxy-guanidine
Arg IArg II
Weak
Competitive: NOS Intermediate
L-Ornithine
Amino Acid
Arg I/II
None
Product Inhibition (Feedback)
Agmatine
Decarboxylated Arginine
Arg I
Weak / Inactive*
-
Putative: Often cited as inhibitor, but biochemical data suggests weak direct inhibition of WT Arg I.
(Ref) ABH
Boronic Acid
Arg I
None
Transition State Mimic
Technical Insight: nor-NOHA is approximately 20-40 fold more potent than NOHA. Its shortened side chain (nor-analogue) allows for tighter coordination with the
cluster without steric clash, explaining the enhanced affinity compared to the native intermediate NOHA.
Mechanism of Inhibition (Signaling Pathway)
The diagram below illustrates how nor-NOHA interrupts the L-Arginine metabolic bifurcation between the NOS and Arginase pathways.
Caption: nor-NOHA selectively blocks Arginase, shifting L-Arginine utilization toward the NOS pathway (NO production).[2][4][5][7]
Principle: Arginase converts L-Arginine to L-Ornithine and Urea.[1][2][3][4][7] Urea reacts with the chromogenic reagent to form a pink/red product measurable at 530–570 nm.
Reagents & Setup
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% (w/v) Triton X-100.
Activation Buffer: 10 mM
in 50 mM Tris-HCl (pH 7.5).
Substrate Solution: 0.5 M L-Arginine (pH 9.7).
Stop Solution: Acid mixture (
/ ).
Chromogenic Reagent:
-isonitrosopropiophenone (ISPF) or Diacetyl Monoxime.
Step-by-Step Workflow
Lysate Preparation:
Lyse
cells or 10 mg tissue in Lysis Buffer.
Centrifuge at 14,000
for 10 min at 4°C. Collect supernatant.
Critical Step: If samples have high endogenous urea (e.g., liver, kidney), pass through a 10 kDa spin column to remove background urea.
Enzyme Activation:
Mix 25 µL Lysate + 25 µL Activation Buffer (
).
Heat at 55°C for 10 minutes . (Activates the Mn cluster).
Inhibitor Incubation:
Add 10 µL of nor-NOHA (Serial dilutions: 0.01 µM to 100 µM).
Incubate at 37°C for 5 minutes.
Reaction:
Add 25 µL Substrate Solution (L-Arginine).
Incubate at 37°C for 60 minutes .
Termination & Development:
Add 200 µL Stop Solution/Chromogenic Reagent.
Boil at 100°C for 45 minutes (Dark).
Cool on ice for 5 minutes.
Quantification:
Transfer to 96-well plate.
Read Absorbance at 540 nm .
Calculate % Inhibition relative to Vehicle Control.
Assay Validation Diagram
Caption: Step-by-step workflow for determining IC50 of arginase inhibitors.
Synthesis & Recommendations
Why Choose nor-NOHA?
While boronic acid inhibitors (ABH) are more potent (
in nanomolar range), nor-NOHA is often preferred in vascular biology research because:
Selectivity: It exhibits a favorable selectivity profile for Arginase II (mitochondrial), which is often the relevant isoform in endothelial dysfunction and ischemia-reperfusion injury.
Reversibility: Unlike some suicide inhibitors, nor-NOHA is a reversible competitive inhibitor, allowing for washout studies.
NOS Compatibility: Unlike NOHA, nor-NOHA is not a substrate for NOS, preventing confounding variables where the inhibitor is metabolized into NO.
Pitfalls to Avoid
Urea Contamination: Failure to desalt/dialyze tissue lysates (especially liver) will result in high background absorbance, masking inhibition.
Agmatine Misconception: While often cited as an inhibitor, Agmatine's direct inhibition of Arginase I is negligible in many standard assays. It should not be used as a positive control for Arginase I inhibition.
References
Custot, J., et al. (1997).[3] Nω-hydroxy-nor-L-arginine, a new potent inhibitor of arginase.
Colleluori, D. M., & Ash, D. E. (2001).[3] Classical and slow-binding inhibitors of human type II arginase.
Di Costanzo, L., et al. (2010).[3] Inhibition of human arginase I by substrate and product analogues.
Steppan, J., et al. (2013). Development of novel arginase inhibitors for therapy of endothelial dysfunction.
Boucher, J. L., et al. (1999). Effects of the new arginase inhibitor Nω-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages.
A Senior Application Scientist's Guide to the Validation of 6-Guanidinohexanoic Acid Activity in Cell-Based Assays
For researchers, scientists, and drug development professionals, the robust validation of a compound's activity is paramount. This guide provides an in-depth, technical comparison of 6-guanidinohexanoic acid (6-GHA), a k...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the robust validation of a compound's activity is paramount. This guide provides an in-depth, technical comparison of 6-guanidinohexanoic acid (6-GHA), a known inhibitor of the urokinase-type plasminogen activator (uPA), with other common alternatives. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and ground our claims in authoritative sources.
Introduction: The Critical Role of the Plasminogen Activation System in Cellular Dynamics
The plasminogen activation system is a pivotal enzymatic cascade involved in a myriad of physiological and pathological processes, including fibrinolysis, cell migration, tissue remodeling, and tumor invasion.[1] At the heart of this system lies the serine protease urokinase-type plasminogen activator (uPA), which catalyzes the conversion of the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating cell movement and invasion.[2]
The activity of uPA is tightly regulated, and its dysregulation is implicated in various diseases, notably cancer, where it is often overexpressed and correlates with poor prognosis.[1][3] This makes uPA a compelling target for therapeutic intervention. 6-Guanidinohexanoic acid, also known as amiloride, has been identified as a competitive inhibitor of uPA.[4][5] Its ability to modulate the activity of the uPA system makes it a valuable tool for research and a potential therapeutic agent.
This guide will provide a comprehensive framework for validating the activity of 6-GHA in relevant cell-based assays, comparing its efficacy to other well-established inhibitors, tranexamic acid (TXA) and ε-aminocaproic acid (EACA).
Comparative Analysis of uPA Inhibitors
The selection of an appropriate inhibitor is crucial for dissecting the role of uPA in cellular processes. Here, we compare 6-GHA (Amiloride) with two other widely used lysine analogs, TXA and EACA.
Compound
Synonym(s)
Mechanism of Action
Reported IC50 for uPA
Selectivity
6-Guanidinohexanoic Acid
Amiloride
Competitive inhibitor of the uPA active site.[4][5]
Expert Insight: The choice of inhibitor depends on the specific experimental question. 6-GHA (Amiloride) offers high selectivity for uPA, making it ideal for studies focused specifically on the role of this enzyme. TXA and EACA, while less potent and selective for uPA, are clinically relevant antifibrinolytic agents and can serve as valuable comparators, particularly in studies of overall plasminogen activation. The significant difference in IC50 values underscores the higher potency of 6-GHA against uPA compared to TXA and EACA.
Experimental Validation: A Step-by-Step Approach
To rigorously validate the activity of 6-GHA, a multi-faceted approach employing both enzymatic and cell-based assays is recommended.
Cell Line Selection: The Foundation of a Relevant Assay
The choice of cell line is critical. For studying uPA inhibition, it is essential to use cell lines that express high levels of both uPA and its receptor, uPAR. This ensures that the observed effects are indeed mediated by the target system.
Recommended Cell Lines:
MDA-MB-231 (Human Breast Cancer): Known for high expression of both uPA and uPAR, and is highly invasive.[3][9][10]
PC-3 (Human Prostate Cancer): A high uPA producer, making it suitable for studying uPA-mediated processes.[11][12][13]
HT-1080 (Human Fibrosarcoma): Exhibits high migratory and invasive potential, driven by the uPA system.[14][15]
Enzymatic Assay: Direct Measurement of uPA Inhibition
A direct enzymatic assay is the first step to confirm the inhibitory potential of 6-GHA and its alternatives against purified uPA. This provides a baseline for their biochemical potency.
Protocol: Chromogenic uPA Activity Assay
Reagents:
Purified human uPA enzyme
Chromogenic uPA substrate (e.g., S-2444)
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
6-GHA (Amiloride), Tranexamic Acid, and ε-Aminocaproic Acid stock solutions.
Procedure:
Prepare serial dilutions of the inhibitors (6-GHA, TXA, EACA) in assay buffer.
In a 96-well plate, add a fixed concentration of uPA to each well.
Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO or buffer).
Pre-incubate the enzyme and inhibitors for 15-30 minutes at 37°C.
Initiate the reaction by adding the chromogenic substrate to each well.
Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the reaction rate.
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays: Assessing Functional Impact
Cell-based assays are essential to validate that the enzymatic inhibition observed translates into a functional effect on cellular processes.
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often dependent on uPA-mediated proteolysis.
Protocol: Transwell Cell Migration Assay
Materials:
24-well Transwell inserts (e.g., 8 µm pore size)
Selected cell line (e.g., MDA-MB-231)
Serum-free cell culture medium
Medium containing a chemoattractant (e.g., 10% FBS)
Inhibitors (6-GHA, TXA, EACA)
Crystal violet staining solution
Procedure:
Seed the selected cells in the upper chamber of the Transwell inserts in serum-free medium.
Add the medium containing the chemoattractant to the lower chamber.
Add different concentrations of the inhibitors to both the upper and lower chambers. Include a vehicle control.
Incubate the plate at 37°C in a CO2 incubator for a duration determined by the migratory rate of the cell line (typically 6-24 hours).
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
Elute the stain and quantify the absorbance at a specific wavelength (e.g., 570 nm) or count the stained cells under a microscope.
Data Analysis:
Normalize the migration data to the vehicle control.
Plot the percentage of migration inhibition against the inhibitor concentration to determine the IC50 for migration inhibition.
This assay provides a simpler, yet effective, method to assess collective cell migration.
Protocol: Wound Healing Assay
Materials:
Selected cell line (e.g., HT-1080)
6-well or 12-well plates
Pipette tip or a specialized scratch tool
Cell culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation
Inhibitors (6-GHA, TXA, EACA)
Procedure:
Grow the cells to a confluent monolayer in the wells.
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
Wash the wells with PBS to remove detached cells.
Add fresh low-serum medium containing different concentrations of the inhibitors. Include a vehicle control.
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
Data Analysis:
Measure the area of the wound at each time point for each condition.
Calculate the rate of wound closure for each inhibitor concentration.
Compare the wound closure rates in the presence of inhibitors to the vehicle control.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the underlying molecular mechanisms is crucial for interpreting experimental data. The binding of uPA to its receptor, uPAR, triggers a cascade of intracellular signaling events that promote cell migration.
uPA-uPAR Signaling Pathway
Caption: uPA-uPAR signaling cascade leading to cell migration.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating 6-GHA activity.
Conclusion: A Framework for Rigorous Validation
This guide provides a comprehensive and scientifically rigorous framework for validating the activity of 6-guanidinohexanoic acid in cell-based assays. By employing a combination of direct enzymatic inhibition assays and functional cell-based assays, and by comparing its performance against established alternatives, researchers can generate robust and reliable data. The provided protocols and insights into the underlying signaling pathways will empower scientists to confidently assess the potential of 6-GHA as a modulator of the uPA system in their specific research contexts.
References
Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. (2019). Blood Advances. [Link]
Receptor-bound uPA is reversibly protected from inhibition by low molecular weight inhibitors. (2002). European Journal of Cancer. [Link]
Enhancement of the Expression of Urokinase-Type Plasminogen Activator from PC-3 Human Prostate Cancer Cells by Thrombin. (1995). Cancer Research. [Link]
uPA and uPAR protein expression levels and uPA activity correlate with invasive potential of human prostate cancer cell lines. (2008). Cancer Epidemiology. [Link]
HER-2/neu and Urokinase-Type Plasminogen Activator and Its Inhibitor in Breast Cancer. (2001). Cancer Research. [Link]
Induction of urokinase-type plasminogen activator by lipopolysaccharide in PC-3 human prostatic cancer cells. (2000). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. (2021). Molecules. [Link]
Enhancement of the Expression of Urokinase-Type Plasminogen Activator from PC-3 Human Prostate Cancer Cells by Thrombin'. (1995). Cancer Research. [Link]
Tranexamic acid impairs plasmin generation on human mesenchymal stem cells and derived membrane microvesicles, halting pericellular proteolysis. (2020). Journal of Thrombosis and Haemostasis. [Link]
Autocrine proteinase-activated receptor signaling in PC3 prostate cancer cells. (2018). Journal of Biological Chemistry. [Link]
Endogenously produced urokinase-type plasminogen activator is a major determinant of the basal level of activated ERK/MAP kinase and prevents apoptosis in MDA-MB-231 breast cancer cells. (2001). Journal of Cell Science. [Link]
Imaging the Urokinase Plasminongen Activator Receptor in Preclinical Breast Cancer Models of Acquired Drug Resistance. (2014). Theranostics. [Link]
2-Amidino Analogs of Glycine-Amiloride Conjugates: Inhibitors of Urokinase-type Plasminogen Activator. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
A and B, heterogenous expression of uPA in human MDA-MB-231 breast... ResearchGate. [Link]
Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. (2022). Journal of Medicinal Chemistry. [Link]
What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies. (2016). British Journal of Anaesthesia. [Link]
Urokinase-Receptor/Integrin Complexes Are Functionally Involved in Adhesion and Progression of Human Breast Cancer in Vivo. (2003). The American Journal of Pathology. [Link]
Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. (2019). Blood Advances. [Link]
Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
Amiloride inhibits uPAR constitutive uptake in a dose-dependent manner.... ResearchGate. [Link]
Kinetics of epsilon-aminocaproic acid distribution, elimination, and antifibrinolytic effects in normal subjects. (1986). Clinical Pharmacology & Therapeutics. [Link]
Human urokinase receptor expression is inhibited by amiloride and induced by tumor necrosis factor and phorbol ester in colon cancer cells. (1994). FEBS Letters. [Link]
#4137 An improved assay system for cell migration and invasion. Corning. [Link]
Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. (2022). International Journal of Molecular Sciences. [Link]
Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? (2007). Journal of Thrombosis and Haemostasis. [Link]
A new class of orthosteric uPAR·uPA small-molecule antagonists are allosteric inhibitors of the uPAR·vitronectin interaction. (2015). Journal of Medicinal Chemistry. [Link]
Comparative study on systemic blood pressure reduction using oral versus transdermal amiloride. ResearchGate. [Link]
uPA Inhibitor II, UK122 - Calbiochem. Merck Millipore. [Link]
Repurposing tranexamic acid as an anticancer drug: a systematic review and meta-analysis. (2023). eCancerMedicalScience. [Link]
Comparison of the Efficacy and Safety of Tranexamic Acid Versus Aminocaproic Acid for Bleeding Prevention in Adult Surgical Patients Undergoing Cardiopulmonary Bypass: A Systematic Review and Meta-Analysis. (2025). Cardiology in Review. [Link]
Oral Tranexamic Acid vs. Oral Aminocaproic Acid to Reduce Blood Loss After Total Hip Replacement. ClinicalTrials.gov. [Link]
A randomized, open-label, comparative study of oral tranexamic acid and tranexamic acid microinjections in patients with melasma. (2019). Indian Dermatology Online Journal. [Link]
Technical Guide: Synthesis Strategies for 6-Guanidinohexanoic Acid Hydrochloride
Topic: Alternative Synthesis Routes for 6-Guanidinohexanoic Acid Hydrochloride Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary 6-Guanidi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Alternative Synthesis Routes for 6-Guanidinohexanoic Acid Hydrochloride
Content Type: Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
6-Guanidinohexanoic acid hydrochloride (CAS: 72198-14-2), also known as 6-guanidinocaproic acid, is a critical intermediate in the synthesis of serine protease inhibitors (e.g., Camostat, Gabexate) and a structural mimic of lysine in peptidomimetic drug design.
While the molecule is structurally simple (
), its synthesis presents a classic process chemistry trade-off: Atom Economy vs. Purification Complexity .
This guide objectively compares the three primary synthesis routes available to the modern chemist:
The Industrial Standard: S-Methylisothiourea (Robust, but odorous).
The High-Fidelity Route: 1H-Pyrazole-1-carboxamidine (Clean, expensive).
The Atom-Economic Route: Cyanamide (Low waste, safety risks).
Comparative Analysis Matrix
The following table summarizes the operational parameters for each route based on experimental data and industrial feasibility.
Feature
Route A: S-Methylisothiourea
Route B: Pyrazole-1-carboxamidine
Route C: Cyanamide
Primary Reagent
S-Methylisothiourea Sulfate
1H-Pyrazole-1-carboxamidine HCl
Cyanamide ()
Atom Economy
Moderate (Loss of Methanethiol)
Low (Loss of Pyrazole)
Excellent (100% theoretical)
Reaction Conditions
Aqueous/Basic, 25–60°C
DMF/MeOH, 25°C
Aqueous/Acidic, >80°C or Catalytic
Yield (Typical)
80–90%
90–98%
50–70% (variable)
Purification
Crystallization (requires deodorization)
Simple Precipitation / Wash
Chromatography often required
Key Hazard
Methyl Mercaptan (Stench/Toxic)
Expensive Reagent
Polymerization (Explosion risk)
Scalability
High (with scrubbers)
Low-Medium (Cost prohibitive)
Medium (Safety controls needed)
Detailed Synthesis Protocols
Route A: The Industrial Standard (S-Methylisothiourea)
This is the most common route for kilogram-scale production due to the low cost of reagents. However, it generates methyl mercaptan (
), requiring efficient exhaust scrubbing (bleach or caustic scrubbers).
Mechanism: Nucleophilic attack of the primary amine on the isothiourea carbon, followed by elimination of methanethiol.
Addition: Add S-methylisothiourea sulfate (0.55 eq, since it is a hemisulfate) to the solution.
Reaction: Stir at room temperature for 12–24 hours. (Heating to 50°C accelerates the reaction but increases odor).
Workup:
Acidify the solution with concentrated HCl to pH ~2.[1]
Concentrate the solution under reduced pressure to precipitate the crude product.[2]
Purification: Recrystallize from water/ethanol or water/acetone.
Odor Control: All glassware and rotavap traps must be treated with bleach solution immediately to oxidize residual methanethiol.
Critical Process Parameter (CPP): pH control is vital. The amine must be unprotonated (pH > 10) to attack the isothiourea, but the product is isolated as the HCl salt.
Route B: The "Clean" Lab Route (Pyrazole-1-carboxamidine)
For medicinal chemistry scales (mg to g) where odor control is difficult or high purity is paramount, this route is superior. 1H-Pyrazole-1-carboxamidine acts as a guanylating agent that releases pyrazole, which is water-soluble and odorless.
Protocol:
Dissolution: Suspend 6-aminohexanoic acid (1.0 eq) in dry DMF or Methanol.
Base: Add Diisopropylethylamine (DIPEA) (2.0 eq) to solubilize the zwitterion.
Add diethyl ether to the reaction mixture. The product (guanidino acid) often precipitates as a gum or solid while the pyrazole and DIPEA remain in solution.
Dissolve residue in minimal 1M HCl and lyophilize to obtain 6-guanidinohexanoic acid hydrochloride.
Self-Validating Check: The disappearance of the pyrazole peaks in NMR indicates successful purification.
Route C: The Atom-Economic Route (Cyanamide)
Direct reaction with cyanamide is theoretically ideal but practically challenging due to the dimerization of cyanamide to dicyandiamide (DCD) at high pH or temperatures.
Protocol (Catalytic Variant):
Setup: Dissolve 6-aminohexanoic acid (1.0 eq) in water.
Catalyst: Add Scandium(III) triflate (
) (5 mol%) or simply use controlled pH (pH 9-10).
Addition: Add Cyanamide (1.5 eq) dropwise.
Reaction: Heat to 60–80°C for 6 hours.
Risk: If pH gets too high (>11), cyanamide dimerizes. If too low (<8), the amine is protonated and unreactive.
Mechanistic Visualization
The following diagram illustrates the reaction pathways and the critical intermediates for the two primary routes.
Caption: Mechanistic comparison of Route A (Isothiourea) vs. Route B (Pyrazole). Route A involves sulfur elimination; Route B involves nitrogen displacement.
Analytical Characterization (Self-Validation)
To ensure the synthesis was successful, compare your product against these standard parameters.
Parameter
Expected Value
Notes
Appearance
White crystalline powder
Yellowing indicates oxidation or impurities.
Melting Point
170–175°C (HCl salt)
Free zwitterion decomposes >300°C.
Mass Spec (ESI+)
m/z = 174.1
Base peak.
1H NMR ()
3.16 (t, 2H, )
Diagnostic triplet for the methylene next to guanidine.
1H NMR ()
2.25 (t, 2H, )
Diagnostic triplet for the methylene next to carboxyl.
NMR Interpretation:
In the starting material (6-aminohexanoic acid), the
-methylene protons typically appear around 2.9-3.0 ppm. Upon guanidinylation, this signal shifts downfield to 3.1-3.2 ppm due to the electron-withdrawing nature of the guanidinium group. This shift is the primary "self-validating" marker of reaction completion.
References
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. Link
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc. Link
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry. Link
Organic Chemistry Portal. Synthesis of Guanidines. Link
PubChem. Guanidine Hydrochloride Compound Summary. Link
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 6-Guanidinohexanoic Acid Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. 6-Guani...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. 6-Guanidinohexanoic acid is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, altering reaction kinetics, introducing artifacts in biological assays, or creating unforeseen toxicological profiles.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial 6-guanidinohexanoic acid hydrochloride. We move beyond simple protocols to explain the scientific rationale behind each technique, empowering you to select and implement the most appropriate validation system for your laboratory's needs.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This guide will focus on a trifecta of powerful techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—complemented by classical Titrimetry for an absolute assay value.
Caption: Overall strategy for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is indispensable for separating the primary compound from its impurities, allowing for quantification of each. For a polar molecule like 6-guanidinohexanoic acid, a reversed-phase method is typically effective.
Expertise & Causality: The choice of a C18 column provides a non-polar stationary phase that retains the analyte based on hydrophobic interactions.[2][3] An acidic mobile phase (e.g., containing trifluoroacetic acid or TFA) is crucial for two reasons: it protonates residual silanols on the silica backbone of the column, reducing peak tailing, and it ensures the carboxylic acid group of the analyte is protonated, leading to consistent retention.[4] UV detection is suitable due to the presence of the guanidino group, though detection at low wavelengths (~200-220 nm) is often necessary.[5] For impurities lacking a chromophore, Evaporative Light Scattering Detection (ELSD) is a superior alternative.[5]
Caption: A typical workflow for HPLC-based purity analysis.
Experimental Protocol: HPLC-UV
Mobile Phase Preparation:
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
Rationale: This standard reversed-phase solvent system provides good peak shape and resolution for polar, ionizable compounds.
Standard & Sample Preparation:
Prepare a stock solution of 6-guanidinohexanoic acid hydrochloride reference standard at 1.0 mg/mL in Mobile Phase A.
Prepare sample solutions of the commercial batch at the same concentration (1.0 mg/mL) in Mobile Phase A.
Rationale: Dissolving samples in the initial mobile phase prevents peak distortion upon injection.
While HPLC excels at separation, NMR provides detailed structural information. Both ¹H and ¹³C NMR are vital. ¹H NMR confirms the proton environments and their connectivity, while ¹³C NMR verifies the carbon backbone. Purity can be estimated by comparing the integration of analyte peaks to those of a known, high-purity internal standard.
Expertise & Causality: Deuterated water (D₂O) or methanol-d₄ are suitable solvents. Tetramethylsilane (TMS) is the universal reference standard, assigned a chemical shift of 0 ppm.[6] However, for D₂O, a water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is used. The presence of unexpected signals (peaks) in the spectrum is a direct indication of impurities. The self-validating nature of NMR lies in its quantitative response; the area under a peak is directly proportional to the number of nuclei it represents.[7]
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve ~5-10 mg of 6-guanidinohexanoic acid hydrochloride in ~0.7 mL of deuterated water (D₂O). Add a known amount of a certified internal standard (e.g., maleic acid).
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Data Acquisition:
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
Apply a water suppression pulse sequence if the residual HDO peak is overwhelming.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum by setting the internal standard's peak to its known chemical shift.
Integrate all relevant peaks corresponding to the analyte and any visible impurities.
Data Presentation: Expected ¹H NMR Signals in D₂O
Protons
Chemical Shift (δ, ppm) (Approx.)
Multiplicity
Integration
H2 (α-CH)
3.7
Triplet (t)
1H
H6 (-CH₂-N)
3.2
Triplet (t)
2H
H3, H5 (-CH₂-)
1.6-1.8
Multiplet (m)
4H
H4 (-CH₂-)
1.4
Multiplet (m)
2H
Note: Guanidino and carboxylic acid protons will exchange with D₂O and are typically not observed.
Mass Spectrometry (MS): Definitive Mass Identification
MS is the gold standard for confirming the molecular weight of the target compound and for identifying the exact mass of unknown impurities detected by HPLC. When coupled with a chromatographic inlet (LC-MS), it becomes a powerful tool for impurity profiling.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like 6-guanidinohexanoic acid, typically yielding a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, can determine the mass with enough accuracy ( <5 ppm) to predict the elemental formula of an impurity, which is critical for its identification.[8]
Caption: Decision workflow for identifying impurities using LC-MS/MS.
Experimental Protocol: LC-MS
LC Method: Use the same HPLC method as described above. The mobile phase may need to be modified to use volatile buffers like ammonium formate instead of TFA if TFA causes significant ion suppression.
MS Instrument: Couple the HPLC outlet to an ESI-HRMS system.
MS Parameters (Positive Ion Mode):
Ionization Mode: ESI+
Scan Range: m/z 50 - 500
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Rationale: These are typical starting parameters for small polar molecules; optimization may be required.
Data Analysis:
Extract the ion chromatogram for the expected [M+H]⁺ of 6-guanidinohexanoic acid (C₇H₁₅N₃O₂), which is m/z 174.1237.
Examine the mass spectra of small peaks from the total ion chromatogram (TIC) to find the m/z of impurities.
Use the accurate mass to predict possible elemental compositions.
Data Presentation: MS Analysis
Species
Expected [M+H]⁺ (m/z)
Observed [M+H]⁺ (m/z)
Mass Error (ppm)
Proposed Formula
Main Compound
174.1237
174.1235
-1.1
C₇H₁₆N₃O₂
Impurity 1
-
157.1233
-0.9
C₇H₁₅N₂O₂ (Possible hydrolysis product)
Comparative Summary of Techniques
Choosing the right analytical method depends on the specific question being asked. This table provides a comparative overview to guide your decision-making process.
Feature
HPLC-UV / ELSD
NMR Spectroscopy
Mass Spectrometry (LC-MS)
Primary Information
Quantitative Purity (%), Impurity Profile
Structural Confirmation, Purity vs. Standard
Molecular Weight, Impurity ID
Sensitivity
Moderate to High (ng-µg)
Low (mg)
Very High (pg-fg)
Quantitation
Excellent (with standards)
Good (with internal standard)
Semi-quantitative (without standards)
Required Equipment
Standard (HPLC system)
Specialized (NMR spectrometer)
Specialized (LC-MS system)
Expertise Level
Intermediate
High
High
Best For
Routine QC, batch release, stability testing
Structure verification, identifying major impurities
Identifying unknown impurities, confirming mass
Conclusion
A thorough assessment of 6-guanidinohexanoic acid hydrochloride purity is a non-negotiable step for ensuring data integrity in research and development. Relying on a single Certificate of Analysis is insufficient. By employing a multi-pronged strategy that combines the separatory power of HPLC , the structural insight of NMR , and the definitive identification capabilities of MS , scientists can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach not only validates the quality of the starting material but also upholds the scientific integrity of the entire research endeavor.
References
Axios Research. (n.d.). 6-Guanidine hexanoic acid HCl. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083720, 2-Amino-6-guanidinohexanoic acid hydrochloride. Retrieved from [Link]
BioSpectra, Inc. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]
BioSpectra, Inc. (2024). GUANIDINE HYDROCHLORIDE 6M SOLUTION TESTING METHODS. Retrieved from [Link]
Alzchem Group. (n.d.). 6-Guanidinohexanoic acid. Retrieved from [Link]
International Labmate. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Formaldehyde. Retrieved from [Link]
SWGDrug.org. (2019). A06 hydrochloride Monograph. Retrieved from [Link]
1PlusChem. (n.d.). 6-Guanidinohexanoic acid hydrochloride. Retrieved from [Link]
AAPPTec. (n.d.). Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. Retrieved from [Link]
Alzchem Group. (n.d.). 6-Guanidinohexanoic acid. Retrieved from [Link]
International Journal on Science and Technology. (2025). Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. Retrieved from [Link]
Caccalano, M. N., et al. (2021). Hexanoic acid: a new potential substitute for copper-based agrochemicals against citrus canker. Journal of Applied Microbiology, 131(5), 2488-2499. Retrieved from [Link]
BioSpectra, Inc. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
Medify. (n.d.). NMR spectroscopy (6.3.2) — OCR A Level Chemistry Study Notes. Retrieved from [Link]
Veeprho Pharmaceuticals. (n.d.). Guanine Hydrochloride Impurities and Related Compound. Retrieved from [Link]
Elsevier. (2023). Mass spectrometric characterization of the seco acid formed by cleavage of the macrolide ring of the algal metabolite goniodomin. Retrieved from [Link]
ResearchGate. (n.d.). NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. Retrieved from [Link]
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (2010). HPLC determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent. Retrieved from [Link]
MDPI. (n.d.). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]
BioSpectra, Inc. (2021). GENOTOXIC IMPURITY STATEMENT Guanidine Hydrochloride 6M Solution. Retrieved from [Link]
BioSpectra, Inc. (2026). GENOTOXIC IMPURITIES STATEMENT Guanidine Hydrochloride GMP. Retrieved from [Link]
ResearchGate. (n.d.). Stability-Indicating RP-HPLC Method for Determination of Guanfacine Hydrochloride. Retrieved from [Link]
A Senior Scientist's Guide to the Proper Disposal of 6-Guanidinohexanoic Acid Hydrochloride
Section 1: Hazard Identification and Risk Assessment Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. While comprehensive toxicological data for 6-Guanidi...
Author: BenchChem Technical Support Team. Date: February 2026
Section 1: Hazard Identification and Risk Assessment
Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. While comprehensive toxicological data for 6-Guanidinohexanoic acid hydrochloride is not as extensive as for more common reagents, we can extrapolate from the well-documented hazards of its parent compound, Guanidine Hydrochloride, and its acidic nature. This allows us to build a robust safety-first approach.
The primary hazards are associated with its potential as an irritant and its aquatic toxicity.[1] The hydrochloride salt dictates that aqueous solutions will be acidic, posing a risk of chemical burns and corrosion.
Table 1: Summary of Key Hazards and Properties (Extrapolated)
Avoid creating dust. Wear appropriate respiratory protection if handling powders outside of a contained space. Do not eat, drink, or smoke in the work area.
Direct discharge into the environment or sewer system is prohibited.[3][6]
pH of Solution
Aqueous solutions are acidic due to the hydrochloride salt.
Waste solutions must be neutralized before any further steps, reducing corrosivity and reactivity.[7]
Combustibility
Combustible solid; dust may form explosive mixtures with air.[3][8]
Avoid dust generation and eliminate ignition sources during handling and storage.[3]
| Decomposition | Fire may produce toxic gases (Carbon oxides, Nitrogen oxides, Hydrogen chloride).[2] | Store away from strong oxidizing agents and heat sources.[8] |
Mandatory Personal Protective Equipment (PPE):
Eye/Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4]
Skin Protection: Chemically resistant, impervious gloves (e.g., nitrile) and a lab coat.[4]
Respiratory Protection: Not required for normal handling of solutions in a well-ventilated area or fume hood. Use a NIOSH/MSHA-approved respirator if handling large quantities of powder or if dust is generated.[9]
Section 2: The Disposal Decision Workflow
The path to proper disposal is not a single road but a decision tree based on the form of the waste, its quantity, and your facility's specific Environmental Health & Safety (EHS) guidelines. The following workflow provides a logical progression for decision-making.
Caption: Decision workflow for handling 6-guanidinohexanoic acid hydrochloride waste.
Section 3: Step-by-Step Disposal Protocols
Adherence to a validated protocol is the cornerstone of laboratory safety. The following procedures provide detailed, actionable steps for common waste scenarios.
Protocol A: Disposal of Bulk/Unused Solid and Contaminated Labware
This protocol applies to expired or unused solid 6-guanidinohexanoic acid hydrochloride and disposable materials (e.g., weigh boats, gloves, wipes) that are contaminated with it.
Segregation: Collect all solid waste in a designated, compatible container. A high-density polyethylene (HDPE) pail or drum is a suitable choice.[3]
Compatibility Check: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen hazardous reactions.
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
The full chemical name: "6-Guanidinohexanoic acid hydrochloride"
The words "Hazardous Waste"
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
The accumulation start date.
Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. Ensure it is stored away from incompatible materials.
Disposal: Arrange for pickup through your institution's EHS department or its contracted hazardous waste disposal company.[9]
Protocol B: Management and Treatment of Aqueous Solutions
This protocol is for dilute aqueous solutions containing 6-guanidinohexanoic acid hydrochloride. The primary objective is to neutralize the acidity, which is a critical pretreatment step. This procedure must be performed in a certified chemical fume hood.
Preparation:
Don all required PPE (goggles, lab coat, gloves).
Place the beaker containing the acidic waste solution in a larger secondary container or an ice bath to manage any heat generated during neutralization.[7]
Have a calibrated pH meter or pH strips ready for verification.
Neutralization:
While stirring the solution gently, slowly add a weak base. A saturated solution of sodium bicarbonate (baking soda) or a 1M solution of sodium hydroxide (NaOH) are common choices. Add the base dropwise or in very small increments.
Causality: A slow, controlled addition is crucial. Rapid addition of a strong base to an acid can generate significant heat and cause splashing. Sodium bicarbonate is often preferred as it is less corrosive and the effervescence (CO2 gas) provides a visual indicator of the reaction, though it requires careful addition to prevent foaming over.[7]
Verification (The Self-Validating Step):
Periodically stop adding the base and measure the pH of the solution.
Continue the slow addition until the pH is stable within a neutral range, typically between 6.0 and 8.0.
Final Disposal of Treated Solution:
Primary Route: Even after neutralization, the solution contains the guanidinium compound, which is harmful to aquatic life.[1] The safest and most compliant action is to pour the neutralized solution into a designated "Hazardous Aqueous Waste" container.
Label this container clearly, noting the neutralized contents.
Arrange for disposal via your EHS-approved waste contractor.[6]
Secondary Route (Requires EHS Approval): Under no circumstances should the neutralized solution be poured down the drain unless you have explicit, written permission from your EHS department. Some jurisdictions may allow drain disposal of neutralized, non-toxic organic salts below a certain concentration, but this requires a formal waste determination and cannot be assumed.[3][7]
Section 4: Regulatory and Compliance Imperatives
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] If this compound is used in a healthcare or clinical setting for drug development, its disposal may fall under the specific regulations for Management of Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P).[10][11]
These regulations are complex and vary by state and municipality. Therefore, the single most important directive in this guide is:
Always consult your institution's Environmental Health & Safety (EHS) department.
Your EHS officer is the ultimate authority on campus for waste disposal. They can provide specific guidance on approved procedures, container types, labeling, and pickup schedules that are compliant with all federal, state, and local laws. They are your most valuable resource for ensuring safety and compliance.
References
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?[Link]
U.S. Environmental Protection Agency. Environmental Fate Constants for Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Rule (HWIR). [Link]
Golf Course Superintendents Association of America. Environmental fate of pesticides. [Link]
New England Biolabs. (2025). Safety Data Sheet for Guanidine Hydrochloride. [Link]